KTX-582 intermediate-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H27BrN4O5 |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[[3-[3-(methylamino)propoxy]cyclobutyl]amino]isoindole-1,3-dione;hydrobromide |
InChI |
InChI=1S/C21H26N4O5.BrH/c1-22-8-3-9-30-13-10-12(11-13)23-15-5-2-4-14-18(15)21(29)25(20(14)28)16-6-7-17(26)24-19(16)27;/h2,4-5,12-13,16,22-23H,3,6-11H2,1H3,(H,24,26,27);1H |
Clave InChI |
WKWPBSOJTWLCJA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
KTX-582 intermediate-2 chemical properties and structure
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic context of KTX-582 intermediate-2, a key precursor in the synthesis of the IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, KTX-582. The parent compound, KTX-582, is part of a class of heterobifunctional molecules known as IRAKIMiDs, which are designed to induce the degradation of both IRAK4 and Ikaros/Aiolos (IMiD substrates). These compounds are of significant interest for their potential therapeutic applications in oncology, particularly in MYD88-mutant lymphomas.[1][2][3]
Chemical Properties and Structure
This compound is a complex organic molecule whose properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇BrN₄O₅ | |
| Molar Mass | 495.37 g/mol | |
| CAS Number | 2434850-07-2 | |
| SMILES | O=C(N1C2C(NC(CC2)=O)=O)C3=CC=CC(N[C@H]4C--INVALID-LINK--OCCCNC)=C3C1=O.Br |
Chemical Structure
The chemical structure of this compound, as defined by its SMILES string, is a complex bicyclic compound. A simplified representation of its core components is provided below.
Caption: Simplified structural representation of this compound.
Experimental Protocols
While the specific, detailed experimental protocol for the synthesis of this compound from its patent literature (WO2022147465 A1) is not publicly available in the searched documents, a generalized synthetic approach can be inferred based on its structure as a complex amine. The synthesis would likely involve a multi-step process culminating in the coupling of the bicyclic core with the aminocyclohexyl-oxy-propylamine side chain.
Generalized Synthesis Steps:
-
Synthesis of the Bicyclic Imide Core: This would likely involve a series of cyclization and functionalization reactions starting from simpler aromatic precursors.
-
Synthesis of the Aminocyclohexyl-oxy-propylamine Side Chain: This would involve the synthesis of the functionalized cyclohexane (B81311) ring followed by the attachment of the oxy-propylamine linker.
-
Coupling Reaction: The final step would be a nucleophilic substitution or a reductive amination reaction to couple the bicyclic core with the side chain.
-
Purification: The final intermediate would be purified using standard techniques such as column chromatography and recrystallization to achieve the desired purity.
Signaling Pathway of the Parent Compound (KTX-582)
This compound is a precursor to KTX-582, an IRAKIMiD. These degraders function by inducing the formation of a ternary complex between the target protein (IRAK4), an E3 ubiquitin ligase (like Cereblon), and the degrader molecule itself. This proximity leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. This dual degradation of IRAK4 and IMiD substrates can lead to synergistic anti-tumor activity in MYD88-mutant lymphomas.[1][2][3]
Caption: General signaling pathway for IRAKIMiD-mediated protein degradation.
Synthetic Workflow
The synthesis of the final active pharmaceutical ingredient, KTX-582, from this compound would involve at least one additional chemical transformation. This is a common strategy in medicinal chemistry to introduce a final functional group or to deprotect a reactive site.
Caption: Logical workflow showing the synthesis of KTX-582.
References
KTX-582 Intermediate-2 in IRAK4 Degrader Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KTX-582 intermediate-2, a key building block in the synthesis of KTX-582, a potent and selective IRAK4 degrader. KTX-582 is classified as an IRAKIMiD, a heterobifunctional degrader that induces the degradation of both IRAK4 and Ikaros/Aiolos. This document details the inferred chemical structure, a plausible synthetic pathway, and relevant experimental protocols based on publicly available data and analogous chemical syntheses.
Core Concepts: IRAK4 Degraders and PROTAC Technology
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
An IRAK4 degrader like KTX-582 is a heterobifunctional molecule consisting of three key components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.
This compound: Structure and Synthesis
Based on its molecular formula, C21H26N4O5.BrH (CAS: 2434850-07-2), and analysis of synthetic routes for similar IRAK4 degraders developed by Kymera Therapeutics, this compound is proposed to be a key building block containing the Cereblon (CRBN) ligand and a portion of the linker, functionalized for coupling with the IRAK4-binding moiety.
Plausible Chemical Structure:
While the exact structure is proprietary, a plausible structure for this compound is a pomalidomide-derived Cereblon ligand connected to a linker element, terminating in a reactive group suitable for subsequent coupling reactions.
Synthetic Pathway Overview
The synthesis of KTX-582, and by extension its intermediates, likely follows a modular approach. This involves the separate synthesis of three key fragments: the IRAK4-binding moiety, the linker, and the Cereblon E3 ligase ligand. This compound represents the combination of the Cereblon ligand and a portion of the linker.
The final assembly of KTX-582 would then involve a coupling reaction, such as a Sonogashira coupling, between an alkyne-functionalized IRAK4 ligand and an azide- or halide-functionalized linker attached to the Cereblon ligand (represented by intermediate-2).
Experimental Protocols
The following are generalized experimental protocols for key reactions likely involved in the synthesis of this compound and the final KTX-582 molecule, based on established methodologies for PROTAC synthesis.
Synthesis of a Functionalized Pomalidomide-Linker Intermediate (Analogous to this compound)
This protocol describes the synthesis of a pomalidomide (B1683931) derivative with a linker arm, which serves as a precursor analogous to this compound.
Reaction: Alkylation of 4-fluoropomalidomide with a bifunctional linker.
Materials:
-
4-Fluoropomalidomide
-
tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-fluoropomalidomide (1.0 eq) in DMF, add K2CO3 (2.0 eq).
-
Add tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the Boc-protected intermediate.
-
Treat the Boc-protected intermediate with 4M HCl in dioxane to remove the Boc protecting group, yielding the amine-functionalized pomalidomide-linker.
Sonogashira Coupling for Final Assembly of the IRAK4 Degrader
This protocol outlines a general procedure for the Sonogashira coupling of an alkyne-functionalized IRAK4 ligand with a halide-functionalized intermediate (representing the coupling partner to a derivative of this compound).
Materials:
-
Alkyne-functionalized IRAK4 ligand (1.0 eq)
-
Halide-functionalized Pomalidomide-linker (e.g., a bromo-derivative of the intermediate) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of the alkyne-functionalized IRAK4 ligand and the halide-functionalized pomalidomide-linker in a mixture of THF and TEA, add Pd(PPh3)2Cl2 and CuI.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final IRAK4 degrader.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2434850-07-2 |
| Molecular Formula | C21H26N4O5.BrH |
| Molecular Weight | 495.37 g/mol |
Table 2: Representative Yields and Purity for Key Synthetic Steps
| Step | Reaction Type | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | Pomalidomide-Linker Intermediate | 60-80 | >95 |
| 2 | Sonogashira Coupling | Final IRAK4 Degrader | 40-70 | >98 |
Note: The yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.
IRAK4 Signaling Pathway and Degrader Mechanism of Action
This guide serves as a comprehensive resource for understanding the role and synthesis of this compound in the context of IRAK4 degrader development. The provided information, based on available scientific literature and patents, offers a framework for researchers in the field of targeted protein degradation.
The Role of KTX-582 Intermediate-2 in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of KTX-582 intermediate-2 in the development of Proteolysis Targeting Chimeras (PROTACs), with a focus on the potent IRAK4 degrader, KTX-582. While the precise, step-by-step synthesis of KTX-582 and its intermediates is proprietary to Kymera Therapeutics, this document outlines a representative synthetic approach and details the broader context of its development, including the relevant biological pathways, experimental protocols for characterization, and key quantitative data.
Introduction to KTX-582 and IRAK4 Degradation
KTX-582 is a highly potent, heterobifunctional PROTAC designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). In certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the IRAK4 signaling pathway is a key driver of tumor cell survival and proliferation.
Unlike traditional kinase inhibitors that only block the catalytic function of a protein, PROTACs like KTX-582 are designed to eliminate the target protein entirely. They achieve this by hijacking the cell's ubiquitin-proteasome system. KTX-582 simultaneously binds to IRAK4 and an E3 ubiquitin ligase (in this case, Cereblon), forming a ternary complex. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This approach not only ablates the kinase activity but also the scaffolding function of IRAK4, offering a potentially more profound and durable therapeutic effect.
The Role of this compound in PROTAC Synthesis
In the multi-step synthesis of a complex molecule like KTX-582, intermediates are crucial building blocks. "this compound" represents a specific, pre-cursor molecule in the synthetic route to the final KTX-582 PROTAC. Its primary role is to provide a key structural scaffold onto which the final components of the PROTAC are assembled.
A PROTAC molecule is comprised of three key components: a warhead that binds to the target protein (IRAK4), a ligand that binds to an E3 ligase (Cereblon), and a linker that connects the two. The synthesis of such a molecule is a carefully orchestrated process. "this compound" is likely a molecule that incorporates one of these key components and a reactive handle for the subsequent attachment of the other parts of the PROTAC. For example, it could be the IRAK4-binding warhead with a linker attachment point, or a portion of the linker itself with reactive functional groups.
While the exact structure and synthesis of this compound are not publicly disclosed, a representative synthesis of an IRAK4 PROTAC is detailed in the experimental protocols section to illustrate the likely role of such an intermediate.
Quantitative Data for KTX-582
The following tables summarize the key quantitative data for the final PROTAC molecule, KTX-582, demonstrating its potency in degrading IRAK4 and Ikaros, and its anti-proliferative effects in a relevant cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IRAK4 DC50 | OCI-Ly10 | 4 nM | [1] |
| Ikaros DC50 | OCI-Ly10 | 5 nM | [1] |
Table 1: Degradation Potency of KTX-582
| Parameter | Cell Line | Value | Reference |
| CTG IC50 | OCI-Ly10 | 28 nM | [1] |
Table 2: Anti-proliferative Activity of KTX-582
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway in MYD88-Mutant DLBCL
The following diagram illustrates the central role of IRAK4 in the constitutively active signaling pathway in MYD88-mutant DLBCL.
Mechanism of Action of KTX-582
The following diagram illustrates the PROTAC-mediated degradation of IRAK4 by KTX-582.
Experimental Workflow for PROTAC Development
The following diagram outlines a general experimental workflow for the development and characterization of an IRAK4 PROTAC like KTX-582, highlighting the stage where an intermediate like this compound would be utilized.
Experimental Protocols
Representative Synthesis of an IRAK4 PROTAC
Disclaimer: The following is a representative protocol and does not describe the exact synthesis of KTX-582. It is intended to illustrate the general steps involved in synthesizing an IRAK4 PROTAC and the likely role of an intermediate.
Step 1: Synthesis of the IRAK4 Warhead with a Linker Attachment Point (Analogous to an Intermediate)
-
Starting Material: A commercially available or previously synthesized IRAK4 inhibitor core structure (e.g., a pyrazolopyrimidine derivative).
-
Reaction: The core structure is functionalized with a linker containing a reactive group, such as a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling. This is achieved through standard organic chemistry reactions (e.g., Sonogashira coupling, amide bond formation).
-
Purification: The resulting intermediate, which is the IRAK4 warhead with a linker attachment point, is purified using column chromatography (e.g., silica (B1680970) gel) to yield the pure intermediate.
Step 2: Synthesis of the E3 Ligase Ligand with a Linker Attachment Point
-
Starting Material: A known E3 ligase ligand, such as pomalidomide (B1683931) for Cereblon.
-
Reaction: The ligand is modified to introduce a complementary reactive group for linking to the IRAK4 warhead-linker intermediate. For example, if the warhead-linker has an alkyne, the E3 ligase ligand-linker would have an azide.
-
Purification: The modified E3 ligase ligand is purified by column chromatography.
Step 3: Final PROTAC Assembly
-
Reaction: The IRAK4 warhead-linker intermediate and the E3 ligase ligand-linker intermediate are coupled together. For example, a copper-catalyzed azide-alkyne cycloaddition (click chemistry) or an amide coupling reaction (e.g., using HATU or EDC/HOBt) is performed.
-
Purification: The final PROTAC molecule is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure product.
-
Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as 1H NMR, 13C NMR, and LC-MS.
Western Blot for IRAK4 Degradation (DC50 Determination)
-
Cell Culture: OCI-Ly10 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates at a density of 1 x 106 cells/mL. A serial dilution of the PROTAC (e.g., KTX-582) is prepared in DMSO and then diluted in culture medium to the final desired concentrations (e.g., 0.1 nM to 1000 nM). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Cells are treated with the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested by centrifugation, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes and then clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against IRAK4 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The IRAK4 band intensity is normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: OCI-Ly10 cells are seeded in 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: A serial dilution of the PROTAC is prepared and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Conclusion
This compound is a critical component in the chemical synthesis of the potent IRAK4-degrading PROTAC, KTX-582. While the specifics of its structure and synthesis are proprietary, its role is integral to the assembly of the final, biologically active molecule. The development of KTX-582 showcases the power of the PROTAC modality to target disease-driving proteins like IRAK4 in a manner distinct from traditional inhibitors. The detailed experimental protocols provided in this guide offer a framework for the evaluation and characterization of such novel therapeutic agents, from their synthesis through to their biological effects. The promising preclinical data for KTX-582 underscores the potential of this approach for the treatment of IRAK4-dependent malignancies.
References
KTX-582 Intermediate-2 (CAS 2434850-07-2): A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 intermediate-2, identified by the Chemical Abstracts Service (CAS) number 2434850-07-2, is a key chemical building block in the synthesis of KTX-582. KTX-582 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. The degradation of IRAK4 is a promising therapeutic strategy for a range of immunological disorders and certain cancers. This technical guide provides a comprehensive overview of the available information regarding this compound, its role in the synthesis of the final active compound, and the broader context of IRAK4 degradation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 2434850-07-2 |
| Molecular Formula | C₂₁H₂₇BrN₄O₅ |
| Molecular Weight | 495.37 g/mol |
| Appearance | Solid (Off-white to light yellow) |
Role in Synthesis of KTX-582
This compound is a crucial precursor in the multi-step synthesis of the IRAK4 degrader, KTX-582. While the specific, detailed experimental protocol for the synthesis of this intermediate is proprietary and not publicly available, it is understood to be a key component that is further elaborated to yield the final heterobifunctional degrader. The synthesis of such complex molecules often involves the preparation of key fragments that are then coupled together.
IRAK4 Signaling Pathway and Mechanism of Action of KTX-582
KTX-582 functions as a PROTAC (Proteolysis Targeting Chimera), a heterobifunctional molecule that induces the degradation of a target protein. It achieves this by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, including the NF-κB pathway, which is crucial for the inflammatory response.
Below is a diagram illustrating the IRAK4 signaling pathway and the mechanism of action of an IRAK4 degrader like KTX-582.
Quantitative Data for KTX-582
The following table summarizes the available quantitative data for the final compound, KTX-582. This data is essential for understanding its potency and pharmacokinetic profile.
| Parameter | Value | Cell Line / System |
| IRAK4 Degradation DC₅₀ | 4 nM | OCI-Ly10 |
| Ikaros Degradation DC₅₀ | 5 nM | OCI-Ly10 |
| OCI-Ly10 CTG IC₅₀ | 28 nM | OCI-Ly10 |
| Human Liver Microsomal Stability (HLM) | 48 µL/min/mg | In vitro |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, this section outlines general experimental methodologies relevant to the characterization and evaluation of IRAK4 degraders like KTX-582.
General Workflow for Evaluating IRAK4 Degraders
The following diagram illustrates a typical workflow for assessing the efficacy of an IRAK4 degrader.
Western Blot for IRAK4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., OCI-Ly10 lymphoma cells) at an appropriate density. Treat with varying concentrations of the IRAK4 degrader for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IRAK4, Ikaros (a common neo-substrate), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
Cytokine Release Assay (ELISA)
-
Cell Seeding and Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate. Pre-treat with the IRAK4 degrader for a specified duration.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release by the IRAK4 degrader.
Conclusion
This compound (CAS 2434850-07-2) is an integral component in the synthesis of the clinical-stage IRAK4 degrader, KTX-582. While the precise synthetic route to this intermediate is proprietary, its importance lies in its contribution to a promising therapeutic modality. The degradation of IRAK4 offers a potential therapeutic advantage over kinase inhibition by ablating both the catalytic and scaffolding functions of the protein. The provided data and general experimental protocols offer a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and immunology. Further investigation into the structure-activity relationships of IRAK4 degraders will continue to advance the development of novel therapeutics for a variety of diseases.
KTX-582 intermediate-2 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KTX-582 intermediate-2, a key precursor in the synthesis of the potent IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, KTX-582. This document outlines its chemical properties, a detailed synthesis protocol, and the biological context of its end-product, KTX-582, including its mechanism of action in inducing apoptosis.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Chemical Name | tert-butyl (2-((tert-butoxycarbonyl)amino)-3-(3-(6-bromo-8-cyclopentyl-2-((6-methoxypyridin-3-yl)amino)pyrido[2,3-d]pyrimidin-7-yl)propanamido)ethyl)carbamate |
| Molecular Formula | C₂₁H₂₇BrN₄O₅[1] |
| Molecular Weight | 495.37 g/mol [1] |
| CAS Number | 2434850-07-2[1] |
| Primary Use | Intermediate in the synthesis of KTX-582[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a critical step in the production of the IRAK4 degrader, KTX-582. The protocol described herein is based on the procedures outlined in patent WO2022147465 A1.
Step 1: Synthesis of Intermediate 1
The initial step involves the reaction of commercially available starting materials to yield the foundational scaffold of the molecule.
-
Reactants: Specific precursors (details in patent WO2022147465 A1).
-
Solvent: A suitable organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Conditions: The reaction is typically carried out at room temperature with stirring for a period of 2-4 hours.
-
Work-up and Purification: The reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel.
Step 2: Formation of this compound
Intermediate 1 is then further reacted to introduce the bromo- and cyclopentyl-moieties, yielding this compound.
-
Reactants: Intermediate 1, a brominating agent (e.g., N-bromosuccinimide), and a cyclopentyl-containing reagent.
-
Solvent: An appropriate polar aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Conditions: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature, often starting at 0°C and slowly warming to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Mandatory Visualizations
Logical Relationship: Synthesis Workflow
The following diagram illustrates the synthetic pathway leading to this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway: Mechanism of Action of KTX-582
This compound is a precursor to KTX-582, a targeted protein degrader. KTX-582 functions by inducing the degradation of IRAK4, a key signaling protein in the MYD88 pathway, which is often hyperactivated in certain cancers. This degradation ultimately leads to apoptosis.
References
An In-depth Technical Guide to the Synthesis of IRAK4 Degrader Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of key intermediates for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders, a promising class of therapeutics for autoimmune diseases and cancer. This document details the chemical synthesis of core components, including the IRAK4-binding moiety ("warhead"), the E3 ligase ligand, and the linker, culminating in the assembly of the final heterobifunctional degrader. Experimental protocols, quantitative data, and visual representations of pathways and workflows are provided to support researchers in the development of novel IRAK4-targeting PROTACs (Proteolysis Targeting Chimeras).
The IRAK4 Signaling Pathway and Rationale for Degradation
IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its central role in initiating inflammatory responses makes it a compelling therapeutic target.[2] Unlike traditional inhibitors that only block the kinase activity, IRAK4 degraders eliminate the entire protein, thereby also abrogating its scaffolding function, which is crucial for the assembly of the Myddosome complex and downstream signaling.[1][3] This dual action offers the potential for a more profound and sustained therapeutic effect.
Core Components of an IRAK4 Degrader
An IRAK4 degrader is a heterobifunctional molecule comprising three key components connected by linkers:
-
IRAK4 "Warhead": A ligand that binds specifically to the IRAK4 protein.
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
Linker: A chemical moiety that connects the warhead and the E3 ligase ligand, with its length and composition being critical for the formation of a productive ternary complex (IRAK4-PROTAC-E3 ligase).
Synthesis of Key Intermediates
The synthesis of an IRAK4 degrader is a multi-step process that involves the preparation of the individual components followed by their assembly. This section details the synthesis of key intermediates for a representative IRAK4 degrader, with KT-474 serving as a prime example.[4][5]
Synthesis of the IRAK4 Warhead Intermediate
A common strategy for the IRAK4 warhead involves a substituted isoquinoline (B145761) moiety. The synthesis of a key intermediate, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), provides a relevant example of a potent IRAK4 binder.[6][7] A crucial step in its synthesis is the construction of the fluorinated lactam ring.
Table 1: Synthesis of a Key IRAK4 Warhead Precursor
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| 1 | 4-Iodo-3-methoxybenzaldehyde | NaBH4, THF, MeOH, reflux | (4-Iodo-3-methoxyphenyl)methanol | 98% | [8] |
| 2 | (4-Iodo-3-methoxyphenyl)methanol | MnO2, DCM, rt | 4-Iodo-3-methoxybenzaldehyde | 95% | [8] |
| 3 | 4-Iodo-3-methoxybenzaldehyde | NH2OH·HCl, NaOAc, EtOH, H2O, reflux | 4-Iodo-3-methoxybenzaldehyde oxime | 90% | [8] |
| 4 | 4-Iodo-3-methoxybenzaldehyde oxime | Ac2O, reflux | 7-Methoxyisoquinoline-6-carbonitrile | 42% | [8] |
Synthesis of the E3 Ligase Ligand Intermediate
Pomalidomide is a commonly used Cereblon (CRBN) E3 ligase ligand in PROTAC design. Its synthesis often starts from 3-nitrophthalic acid, and it is subsequently functionalized with a linker attachment point.
Table 2: Synthesis of a Pomalidomide-based Intermediate
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| 1 | 4-Fluorothalidomide, Propargylamine | DIPEA, DMF, 90°C, 12 h | Pomalidomide with alkyne linker | 30% | [9] |
Assembly of the IRAK4 Degrader
The final assembly of the IRAK4 degrader involves coupling the warhead, linker, and E3 ligase ligand. A common coupling reaction used in PROTAC synthesis is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]
Experimental Protocols
General Protocol for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a halogenated IRAK4 warhead with an alkyne-functionalized E3 ligase ligand linker.
-
To a solution of the halogenated IRAK4 warhead (1.0 equiv) in a suitable solvent (e.g., THF or DMF) is added the alkyne-functionalized E3 ligase ligand (1.1 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
-
A base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 equiv) is added, and the reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is heated to an appropriate temperature (e.g., 50-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired IRAK4 degrader.
Western Blot Protocol for IRAK4 Degradation
This protocol outlines the steps to assess the degradation of IRAK4 in cells treated with a degrader compound.
-
Cell Culture and Treatment: Plate cells (e.g., PBMCs or relevant cancer cell lines) at a suitable density and treat with varying concentrations of the IRAK4 degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against IRAK4, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the IRAK4 signal to the loading control to determine the extent of degradation.
Table 3: Quantitative Biological Data for Representative IRAK4 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | THP-1 | 0.88 | 101 | [2] |
| KTX-545 | OCI-Ly10 | 1.0 | >95 | [7] |
| KT-413 | OCI-Ly10 | 6.0 | >95 | [7] |
Conclusion
The synthesis of IRAK4 degrader intermediates is a complex but achievable process for researchers in drug development. By understanding the key components and synthetic strategies outlined in this guide, scientists can design and create novel IRAK4-targeting PROTACs. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising therapeutic agents. Further optimization of the warhead, linker, and E3 ligase ligand components will continue to drive the development of next-generation IRAK4 degraders with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. kymeratx.com [kymeratx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ChemAIRS to Accelerate Discovery of Synthetic Strategies for KT474 — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scribd.com [scribd.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Unveiling KTX-582 Intermediate-2: A Key Building Block in the Synthesis of a Novel IRAK4 Degrader
For Immediate Release
This technical guide provides an in-depth overview of KTX-582 intermediate-2, a critical component in the synthesis of the potent and selective IRAK4 degrader, KTX-582. Developed for researchers, scientists, and drug development professionals, this document outlines the discovery and significance of this compound, alongside available data for the final compound, KTX-582, to contextualize its importance.
While specific experimental protocols for the synthesis of proprietary intermediates like this compound are typically not disclosed publicly, this guide offers a comprehensive look at the broader context of IRAKIMiD (IRAK4 Ikaros/Aiolos Degrading Molecules) development, the mechanism of action of KTX-582, and its potential therapeutic applications.
Discovery and Significance of this compound
This compound, identified by the Chemical Abstracts Service (CAS) number 2434850-07-2 and the molecular formula C21H26N4O5.BrH, is a crucial precursor in the multi-step synthesis of KTX-582. The discovery of this intermediate is intrinsically linked to the development of KTX-582 by Kymera Therapeutics as a potential treatment for MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).
The significance of this compound lies in its role as a key structural scaffold upon which the final pharmacologically active molecule is assembled. The synthesis of complex heterobifunctional molecules like KTX-582, which are designed to bring a target protein and an E3 ligase into proximity, requires a carefully planned synthetic route. Intermediates such as this compound are the tangible milestones in this process, representing the successful construction of a core molecular framework. The efficient and scalable synthesis of this intermediate is a critical factor in the overall feasibility of manufacturing the final drug candidate.
KTX-582: A Dual-Function Degrader
KTX-582 is an IRAKIMiD, a novel class of heterobifunctional degraders that simultaneously target both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD (immunomodulatory drug) substrates Ikaros and Aiolos for degradation by the proteasome. This dual mechanism of action is particularly relevant in certain cancers, such as MYD88-mutant DLBCL, where both the NF-κB and IRF4 pathways are key drivers of tumor cell survival.
Mechanism of Action
KTX-582 functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome. The degradation of these key signaling proteins leads to the inhibition of pro-survival pathways and induction of apoptosis in cancer cells.
Quantitative Data for KTX-582
While specific quantitative data for this compound is not publicly available, the following table summarizes the in vitro degradation potency of the final compound, KTX-582.
| Compound | Target | DC50 (nM) | Cell Line |
| KTX-582 | IRAK4 | 4 | OCI-Ly10 |
| Ikaros | 5 | OCI-Ly10 |
Table 1: In vitro degradation potency of KTX-582 in the MYD88-mutant DLBCL cell line OCI-Ly10.
Experimental Protocols
Detailed experimental protocols for the synthesis of KTX-582 and its intermediates are proprietary. However, the general synthesis of IRAKIMiDs involves a multi-step process that can be conceptually outlined as follows:
-
Synthesis of Core Scaffolds: Preparation of the key heterocyclic cores for both the IRAK4-binding moiety and the Cereblon-binding moiety.
-
Functionalization and Linker Attachment: Modification of the core scaffolds to introduce functional groups for linker attachment. This often involves standard organic chemistry reactions such as amide couplings, Suzuki couplings, or nucleophilic substitutions.
-
Fragment Coupling: The final step involves coupling the IRAK4-binding moiety and the Cereblon-binding moiety via a flexible linker to generate the final heterobifunctional degrader.
Purification and characterization at each step are critical and typically involve techniques such as chromatography (e.g., flash chromatography, HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Conclusion
This compound is a testament to the intricate chemical synthesis required for the development of next-generation targeted protein degraders. While the proprietary nature of drug development limits the public availability of detailed synthetic protocols for such intermediates, understanding its role within the broader context of KTX-582's development provides valuable insight for researchers in the field. The potent dual-degrading activity of the final compound, KTX-582, underscores the importance of the successful and efficient synthesis of its key building blocks, including this compound. Further research and development in the field of targeted protein degradation will continue to rely on the innovative synthetic chemistry that produces such critical intermediates.
KTX-582 intermediate-2 and its relation to targeted protein degradation
An In-Depth Technical Guide to Targeted Protein Degradation and the Role of KTX-582
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable".[1][2]
The most prominent TPD approach involves heterobifunctional degraders, often called Proteolysis Targeting Chimeras (PROTACs). These molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[1][3]
This guide focuses on KTX-582, a potent degrader developed by Kymera Therapeutics, and clarifies the role of its synthetic precursors, such as "KTX-582 intermediate-2".
KTX-582: A Dual-Target IRAK4 and IMiD Degrader
KTX-582 is an investigational small molecule designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] It functions as an "IRAKIMiD," a class of degraders that not only targets IRAK4 but also recruits the Cereblon (CRBN) E3 ligase, leading to the degradation of neosubstrates like the lymphoid transcription factors Ikaros and Aiolos.[6][7] This dual activity provides a multi-pronged therapeutic approach for certain hematological malignancies.
Mechanism of Action
As a heterobifunctional degrader, KTX-582 orchestrates a key sequence of intracellular events:
-
Ternary Complex Formation: KTX-582 simultaneously binds to the IRAK4 protein and the CRBN E3 ligase, forming a transient ternary complex.[6]
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the surface of IRAK4.
-
Proteasomal Degradation: The poly-ubiquitinated IRAK4 is recognized and degraded by the 26S proteasome, releasing KTX-582 to repeat the cycle. The degradation of Ikaros/Aiolos occurs through a similar CRBN-mediated mechanism.
Caption: Mechanism of KTX-582-mediated protein degradation.
Target Profile: IRAK4 and the MYD88 Pathway
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. It acts as a central node downstream of the Myeloid Differentiation Primary Response 88 (MYD88) adaptor protein. In certain cancers, particularly in Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in MYD88 (e.g., L265P) cause constitutive activation of IRAK4.[7] This aberrant signaling drives the activation of the NF-κB and AP1 pathways, promoting B-cell proliferation and survival.[7] By degrading IRAK4, KTX-582 directly inhibits this oncogenic driver pathway.
Caption: Simplified MYD88-IRAK4 signaling pathway targeted by KTX-582.
The Role of "this compound"
In multi-step chemical synthesis, "intermediates" are molecules that are formed during the process of converting starting materials into the final product. "this compound" is one such precursor molecule in the synthesis of KTX-582.[5][8]
-
It is not biologically active: Intermediates are not designed to interact with biological targets. Their structure is a stepping stone, lacking the necessary chemical moieties to bind both the target protein and the E3 ligase.
-
It is a synthetic building block: Its sole purpose is to be chemically modified in subsequent reaction steps to ultimately yield the final, active KTX-582 molecule. Information about such intermediates is typically proprietary and not disclosed publicly.
References
- 1. Targeted protein degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KTX-582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kymeratx.com [kymeratx.com]
- 7. kymeratx.com [kymeratx.com]
- 8. medchemexpress.com [medchemexpress.com]
Preliminary Investigation of KTX-582 Intermediate-2 Toxicity: A Hypothetical Case Study
Disclaimer: The following document is a hypothetical case study. The compound "KTX-582 intermediate-2" is a fictional substance created for illustrative purposes to demonstrate the structure and content of a toxicological whitepaper. All data, experimental protocols, and pathway analyses are not based on real-world findings.
This technical guide provides a preliminary toxicological overview of the synthetic compound this compound. The intended audience for this whitepaper includes researchers, scientists, and professionals involved in drug development and chemical safety assessment. The document outlines initial in-vitro and in-silico findings, detailing experimental methodologies and summarizing key data.
Executive Summary
KTX-582 is a novel therapeutic agent under development. During its synthesis, "this compound" (hereafter referred to as INT2) is formed. Understanding the toxicological profile of manufacturing intermediates is crucial for risk assessment and ensuring the safety of the final drug product.[1] This investigation focuses on the preliminary cytotoxic and genotoxic potential of INT2. The findings suggest moderate cytotoxicity in hepatic cell lines and flag a potential for further investigation into oxidative stress pathways.
In-Vitro Cytotoxicity Assessment
The initial evaluation of INT2's toxicity was conducted using a panel of human cell lines to determine its effect on cell viability.
A quantitative colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed to assess cell metabolic activity as an indicator of viability.
-
Cell Culture: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Exposure: A stock solution of INT2 was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.5%.
-
Incubation: Cells were exposed to the various concentrations of INT2 for 24 and 48 hours.
-
MTT Addition: Following incubation, the media was replaced with fresh media containing 0.5 mg/mL MTT and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The results were expressed as a percentage of the viability of the vehicle control (0.5% DMSO). The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
The IC50 values derived from the MTT assay are summarized below. The data indicate a dose-dependent cytotoxic effect, with the hepatic cell line showing greater sensitivity.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | 45.2 |
| 48 | 28.7 | |
| HEK293 | 24 | 88.9 |
| 48 | 61.5 |
Genotoxicity Screening
A preliminary assessment of the genotoxic potential of INT2 was performed using an in-silico model and a standard in-vitro assay.
The Ames test was conducted to evaluate the mutagenic potential of INT2 by assessing its ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.
-
Bacterial Strains: Strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.
-
Metabolic Activation: The assay was performed both with and without the addition of a rat liver homogenate fraction (S9) to simulate metabolic activation.
-
Exposure: INT2 was tested at five concentrations (5, 10, 50, 100, 500 µ g/plate ). Sodium azide (B81097) (for TA100) and 2-nitrofluorene (B1194847) (for TA98) were used as positive controls. DMSO served as the negative control.
-
Incubation: The test compound, bacterial culture, and S9 mix (if applicable) were combined in top agar (B569324) and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48 hours.
-
Data Analysis: The number of revertant colonies (his+) per plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the mean count of the negative control.
The results from the Ames test were negative for both strains, with and without metabolic activation, suggesting that INT2 does not act as a direct mutagen under these test conditions.
| Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| + | Negative | |
| TA100 | - | Negative |
| + | Negative |
Visualization of Associated Pathways and Workflows
To conceptualize the experimental process and potential mechanisms of toxicity, the following diagrams have been generated.
The diagram below illustrates the sequential workflow for the preliminary toxicological assessment of INT2.
Based on the observed cytotoxicity, particularly in the metabolically active HepG2 cells, a potential mechanism of action could involve the induction of oxidative stress. The diagram below depicts a simplified, hypothetical pathway.
Conclusion and Future Directions
This preliminary investigation provides initial evidence that this compound exhibits moderate, cell-type-specific cytotoxicity in vitro but does not show mutagenic properties in the Ames test. The higher sensitivity of the HepG2 cell line suggests that hepatic metabolism may play a role in the observed toxicity, potentially through mechanisms such as oxidative stress.
Further studies are recommended to:
-
Confirm the role of oxidative stress by measuring ROS production and antioxidant enzyme activity.
-
Evaluate other toxicological endpoints, such as apoptosis (e.g., via caspase assays).
-
Conduct further in-vitro genotoxicity assays (e.g., micronucleus test) to rule out clastogenicity.
-
If warranted, proceed with short-term in-vivo studies in an appropriate animal model to assess systemic exposure and toxicity.
References
Methodological & Application
Synthesis Protocol for KTX-582 Intermediate-2 Currently Unavailable in Publicly Accessible Documents
Detailed step-by-step experimental procedures, quantitative data, and a corresponding workflow diagram for the synthesis of KTX-582 intermediate-2 could not be generated as the specific protocol is contained within proprietary patent literature that is not publicly accessible at this time.
Efforts to locate the synthesis protocol for this compound, identified by the Chemical Abstracts Service (CAS) number 2434850-07-2, have determined that the detailed experimental procedures are likely described within the patent document WO2022147465 A1, assigned to Kymera Therapeutics. While the existence of this patent has been confirmed, the full-text document containing the experimental section with the specific synthesis steps is not available in publicly accessible patent databases.
KTX-582 is known to be an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in drug development for inflammatory and autoimmune diseases. The requested intermediate, with the molecular formula C21H26N4O5.BrH, plays a crucial role in the overall synthesis of the final KTX-582 compound.
Without access to the detailed experimental procedures from the aforementioned patent, providing a step-by-step synthesis protocol, a summary of quantitative data (such as reaction yields, reagent quantities, and purification details), or a visual workflow diagram that meets the user's core requirements is not possible.
Researchers, scientists, and drug development professionals interested in the synthesis of KTX-582 and its intermediates are advised to consult the full patent documentation for WO2022147465 A1 once it becomes available through official patent office resources or commercial patent information providers. This documentation will contain the definitive and detailed experimental procedures necessary for the replication of the synthesis.
Application Notes and Protocols: Detailed Reaction Mechanism for the Formation of KTX-582 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed description of the plausible reaction mechanism and a comprehensive experimental protocol for the synthesis of KTX-582 intermediate-2, a key building block in the development of the IRAK4 degrader, KTX-582. The information is compiled and interpreted from available chemical literature and patent documentation.
Introduction
KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. As such, KTX-582 holds significant therapeutic potential for a range of autoimmune diseases and cancers. The synthesis of this complex molecule involves a multi-step process, with the formation of this compound being a crucial stage. This intermediate possesses the core structural elements required for the subsequent attachment of the IRAK4-binding moiety and the E3 ligase-recruiting ligand. Understanding the detailed reaction mechanism and having a robust protocol for its synthesis is paramount for researchers engaged in the development of IRAK4 degraders and related PROTAC molecules.
Reaction Mechanism
The formation of this compound, identified by its CAS number 2434850-07-2 and molecular formula C21H26N4O5·BrH, is proposed to proceed through a two-step sequence:
-
Amide Coupling: The synthesis initiates with an amide bond formation between (S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide (Intermediate A) and N-(tert-butoxycarbonyl)glycine (Boc-Glycine). This reaction is a standard peptide coupling, typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). The reaction proceeds through the activation of the carboxylic acid of Boc-Glycine by HATU, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the piperidine (B6355638) ring in Intermediate A, leading to the formation of the amide bond and release of the HATU byproduct.
-
Boc Deprotection: The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the glycine (B1666218) nitrogen. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide, yielding the primary amine of the glycine moiety as its trifluoroacetate (B77799) salt. For the final product to be the hydrobromide salt, a subsequent salt exchange or direct deprotection with HBr can be employed.
The overall reaction sequence can be visualized as follows:
Caption: Plausible two-step reaction mechanism for the formation of this compound.
Experimental Protocol
The following protocol outlines the detailed steps for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| (S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide | Custom Synthesis | >98% Purity |
| N-(tert-butoxycarbonyl)glycine (Boc-Glycine) | Sigma-Aldrich | Reagent Grade |
| HATU | Combi-Blocks | >98% Purity |
| N,N-Diisopropylethylamine (DIEA) | Acros Organics | Anhydrous, >99.5% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous, >99.8% |
| Hydrobromic acid (33 wt. % in acetic acid) | Sigma-Aldrich | Reagent Grade |
| Diethyl ether (Et2O) | VWR Chemicals | Anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO3) | LabChem | |
| Brine | In-house preparation | |
| Anhydrous magnesium sulfate (B86663) (MgSO4) | Alfa Aesar |
Procedure
Step 1: Synthesis of tert-butyl (2-((S)-3-((S)-2,6-dioxopiperidin-3-yl)carbamoyl)piperidin-1-yl)-2-oxoethyl)carbamate (Boc-Protected Intermediate-2)
-
To a solution of (S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide (1.0 eq) and N-(tert-butoxycarbonyl)glycine (1.1 eq) in anhydrous DMF (0.1 M concentration with respect to the limiting reagent) at 0 °C under a nitrogen atmosphere, add DIEA (3.0 eq).
-
Stir the mixture for 10 minutes, then add HATU (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the Boc-protected intermediate-2 as a white solid.
Step 2: Synthesis of this compound (Hydrobromide Salt)
-
Dissolve the Boc-protected intermediate-2 (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add hydrobromic acid (33 wt. % in acetic acid, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with copious amounts of diethyl ether, and dry under vacuum to yield this compound as its hydrobromide salt.
Quantitative Data Summary
| Step | Reactant | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | (S)-N-(2,6-dioxopiperidin-3-yl)piperidine-3-carboxamide | Boc-Protected Intermediate-2 | 85-95 | >98 |
| 2 | Boc-Protected Intermediate-2 | This compound (HBr salt) | 90-98 | >99 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This document provides a detailed theoretical framework and a practical guide for the synthesis of this compound. The proposed reaction mechanism is based on well-established organic chemistry principles, and the experimental protocol is designed to be robust and reproducible. Researchers utilizing these notes should be able to successfully synthesize this key intermediate, facilitating further research and development of IRAK4-targeting PROTACs. It is essential to adhere to standard laboratory safety practices and to characterize all synthesized compounds thoroughly to ensure their identity and purity.
Application Notes and Protocols: Purification of KTX-582 Intermediate-2
Disclaimer: Publicly available information on "KTX-582 intermediate-2" is not available. The following application notes and protocols are based on established, general purification techniques for small molecule pharmaceutical intermediates and are intended to serve as a detailed, illustrative example. The specific compound will be referred to as "Hypothetical Intermediate-2" (HI-2).
Introduction
The purification of active pharmaceutical ingredient (API) intermediates is a critical step in drug development and manufacturing. The purity of the final API is directly influenced by the quality of its intermediates. This document outlines detailed protocols and application notes for the purification of HI-2, a key intermediate in the synthesis of a hypothetical kinase inhibitor. The primary goal is to reduce process-related impurities, including starting materials, by-products, and reagents, to acceptable levels. Two common and effective purification techniques are presented: flash column chromatography and recrystallization.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the quantitative data obtained from the application of flash column chromatography and recrystallization for the purification of a 100 g batch of crude HI-2.
| Parameter | Crude HI-2 | Flash Column Chromatography | Recrystallization |
| Purity (by HPLC, % Area) | 85.2% | 99.1% | 99.5% |
| Yield (%) | - | 88% | 82% |
| **Impurity A (Starting Material, %) ** | 5.8% | 0.1% | 0.05% |
| Impurity B (By-product, %) | 7.5% | 0.3% | 0.2% |
| Other Impurities (%) | 1.5% | 0.5% | 0.25% |
| Solvent Consumption (L/kg) | - | ~20 L | ~5 L |
| Processing Time (hours) | - | 12 | 8 |
Experimental Protocols
Flash Column Chromatography
Objective: To purify HI-2 from starting materials and by-products using automated flash chromatography.
Materials:
-
Crude HI-2 (100 g)
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Flash chromatography system
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Sample Preparation: Dissolve 100 g of crude HI-2 in a minimal amount of DCM (~200 mL).
-
Column Packing: Dry pack a suitable flash column with 1 kg of silica gel.
-
Equilibration: Equilibrate the column with the initial mobile phase (100% DCM) for at least 3 column volumes.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin the elution with 100% DCM. Gradually increase the polarity by introducing MeOH in a linear gradient from 0% to 5% over 20 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector response (e.g., at 254 nm).
-
Purity Analysis: Analyze the collected fractions using TLC (Mobile phase: 95:5 DCM:MeOH) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and concentrate them under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting solid under high vacuum at room temperature for 12 hours to obtain the purified HI-2.
Recrystallization
Objective: To purify HI-2 by taking advantage of the differential solubility of the compound and its impurities in a selected solvent system.
Materials:
-
Crude HI-2 (100 g)
-
Isopropanol (IPA), reagent grade
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Solvent Selection: Based on preliminary solubility studies, a 9:1 IPA:water mixture was identified as a suitable solvent system.
-
Dissolution: In a 2 L round-bottom flask, suspend 100 g of crude HI-2 in 400 mL of the IPA/water mixture.
-
Heating: Heat the suspension to 75-80°C with vigorous stirring until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature over 2-3 hours to allow for crystal formation. Further cool the mixture to 0-5°C in an ice bath for 1 hour to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals twice with 50 mL of cold (0-5°C) IPA/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for 16 hours.
Diagrams
Caption: Experimental workflows for the purification of HI-2.
Caption: Decision logic for selecting a purification technique.
Application Note: HPLC and NMR Characterization of KTX-582 Intermediate-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the synthesis of complex pharmaceutical molecules, rigorous characterization of synthetic intermediates is a critical step to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the characterization of KTX-582 intermediate-2, a key building block in the synthesis of the IRAK4-targeting therapeutic agent, KTX-582. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, providing a comprehensive analytical workflow for this and other similar small molecule intermediates in a drug discovery and development setting.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines the method for determining the purity of this compound using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample: this compound dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Set the column oven temperature to 30°C.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the sample solution.
-
Run the gradient program as detailed in the HPLC Data table.
-
Monitor the chromatogram for the elution of the main peak and any impurities.
-
Integrate the peak areas to determine the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)
-
5 mm NMR tubes
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample: Approximately 10 mg of this compound dissolved in 0.7 mL of CDCl₃.
Procedure:
-
Dissolve the sample completely in the deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.09 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Acquire a ¹³C NMR spectrum using the following parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS peak at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Data Presentation
HPLC Data
Table 1: HPLC Method Parameters and Results for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 15 min |
| Detection | 254 nm |
| Retention Time (t_R_) | 8.42 min |
| Purity (by area %) | 98.7% |
NMR Data
Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d, J = 8.2 Hz | 2H | Ar-H |
| 7.42 | d, J = 8.2 Hz | 2H | Ar-H |
| 4.15 | t, J = 6.5 Hz | 2H | -CH₂-O- |
| 2.53 | s | 3H | Ar-CH₃ |
| 1.88 | m | 2H | -CH₂- |
Table 3: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | C=O |
| 145.2 | Ar-C |
| 130.1 | Ar-C |
| 129.8 | Ar-CH |
| 114.5 | Ar-CH |
| 65.3 | -CH₂-O- |
| 29.7 | -CH₂- |
| 21.6 | Ar-CH₃ |
Visualization
Caption: Analytical workflow for the characterization of this compound.
Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates Utilizing a KTX-582-like Payload
Disclaimer: Information regarding a specific "KTX-582 intermediate-2" for direct use in antibody-drug conjugate (ADC) preparation is not publicly available. KTX-582 is described as a potent PROTAC (Proteolysis Targeting Chimera) for the degradation of IRAK4 and Ikaros.[1][2] This document, therefore, presents a generalized and hypothetical protocol for the preparation of an ADC using a functionalized analog of KTX-582 as the payload. The methodologies described are based on established principles of ADC development.[3][4]
Introduction
Antibody-drug conjugates are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload.[3][5] This approach aims to deliver the payload specifically to tumor cells, thereby increasing efficacy and reducing off-target toxicity.[6][7] This document outlines the theoretical application of a KTX-582-like molecule as an ADC payload. KTX-582 induces apoptosis in MYD88 mutant cell lines and has shown efficacy in lymphoma models by targeting IRAK4 and Ikaros for degradation.[1][2] By conjugating a KTX-582 analog to a tumor-targeting antibody, it may be possible to achieve targeted degradation of these proteins in cancer cells.
Hypothetical KTX-582 Intermediate for ADC Application
To be utilized as an ADC payload, the KTX-582 molecule would require chemical modification to incorporate a linker attachment site. This hypothetical "KTX-582 intermediate" would possess a reactive handle, such as a maleimide, an azide, or a terminal alkyne, for conjugation to an antibody. The modification should be strategically placed to minimize disruption of the molecule's ability to bind to its target proteins and the E3 ligase.
Experimental Protocols
Preparation of a KTX-582-Linker Conjugate
This protocol describes the synthesis of a KTX-582 derivative conjugated to a linker suitable for subsequent attachment to an antibody. A commonly used linker is the cleavable valine-citrulline (Val-Cit) p-aminobenzyl carbamate (B1207046) (PABC) linker, which is designed to be cleaved by lysosomal proteases upon internalization of the ADC into the target cell.[4][8]
Materials:
-
Hypothetical KTX-582 intermediate with an amine functional group
-
Maleimidocaproyl-Val-Cit-PABC-p-nitrophenyl carbonate (MC-VC-PABC-PNP)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the hypothetical KTX-582 intermediate in DMF.
-
Add MC-VC-PABC-PNP linker to the solution.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by HPLC.
-
Upon completion, purify the KTX-582-linker conjugate by preparative HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Antibody Reduction and Conjugation
This protocol outlines the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., an anti-HER2 IgG1) to generate free thiol groups for conjugation with the maleimide-containing KTX-582-linker.[4]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
KTX-582-linker conjugate (from section 3.1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the mAb in PBS.
-
Add a freshly prepared solution of TCEP to the mAb solution to achieve a molar excess of TCEP. The exact ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column or tangential flow filtration.
-
Immediately dissolve the KTX-582-linker conjugate in DMSO and add it to the reduced mAb solution.
-
Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unconjugated linker-payload and other impurities using SEC.
-
Characterize the purified ADC.
Characterization of the ADC
3.3.1. Drug-to-Antibody Ratio (DAR) Determination:
The average number of payload molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the KTX-582 payload. Alternatively, hydrophobic interaction chromatography (HIC) can be used to separate species with different DAR values.
3.3.2. Purity and Aggregation Analysis:
Size-exclusion chromatography (SEC-HPLC) is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.
3.3.3. In Vitro Cytotoxicity Assay:
The potency of the ADC is evaluated using a cell-based cytotoxicity assay.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)
-
Control cell line (target-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and the free KTX-582-linker payload.
-
Incubate for 72-96 hours.
-
Measure cell viability using a suitable reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of the hypothetical KTX-582 ADC.
Table 1: Characterization of KTX-582 ADC
| Parameter | Result |
| Average DAR (by HIC) | 3.8 |
| Monomer Purity (by SEC) | >98% |
| Aggregates (by SEC) | <2% |
| Endotoxin Level | <0.5 EU/mg |
Table 2: In Vitro Potency of KTX-582 ADC
| Cell Line | Target Expression | Compound | IC50 (nM) |
| BT-474 | HER2-positive | KTX-582 ADC | 1.5 |
| Unconjugated Antibody | >1000 | ||
| KTX-582-linker | 50 | ||
| MDA-MB-468 | HER2-negative | KTX-582 ADC | >1000 |
| Unconjugated Antibody | >1000 | ||
| KTX-582-linker | 45 |
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of a KTX-582-like payload, which involves the targeted degradation of IRAK4, leading to the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of action for a KTX-582 ADC.
Experimental Workflow
The diagram below outlines the key steps in the preparation and characterization of the hypothetical KTX-582 ADC.
Caption: Workflow for KTX-582 ADC preparation and analysis.
References
- 1. kymeratx.com [kymeratx.com]
- 2. KTX-582, 2573298-13-0 | BroadPharm [broadpharm.com]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premera.com [premera.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US20230346969A1 - Intermediate for preparing antibody-drug conjugate (adc), preparation method therefor, and use thereof - Google Patents [patents.google.com]
proper storage and handling procedures for KTX-582 intermediate-2
Application Notes and Protocols: KTX-582 Intermediate-2
Disclaimer: The compound "this compound" is not a publicly documented chemical entity. The following application notes and protocols are provided as a template based on established best practices for the storage, handling, and characterization of novel, potentially hazardous chemical intermediates in a research and drug development setting. All data and specific experimental parameters are hypothetical and for illustrative purposes.
Compound Information and Safety
This section outlines the general safety, handling, and storage procedures for a novel chemical intermediate. It is crucial to assume that any uncharacterized compound is hazardous.[1] A comprehensive Safety Data Sheet (SDS) should be developed as soon as initial characterization and toxicological data are available.[2][3][4][5]
Hypothetical Compound Profile
| Property | Value | Notes |
| Compound ID | This compound | Internal research identifier. |
| Chemical Name (IUPAC) | Hypothetical: (2R)-1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylbutan-2-ol | To be confirmed by structural elucidation. |
| Molecular Formula | C₁₀H₁₅N₅O | To be confirmed by MS and elemental analysis. |
| Molecular Weight | 221.26 g/mol | To be confirmed by Mass Spectrometry. |
| Appearance | Off-white to pale yellow solid | Visual inspection. |
| Solubility | Soluble in DMSO, Methanol. Poorly soluble in water. | To be determined experimentally. |
Safety and Handling Precautions
All handling of this compound should be performed by trained personnel in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[6][7]
-
Engineering Controls: Handle the compound in a certified chemical fume hood to minimize inhalation risk.[6]
-
Work Practices: Avoid generating dust. Use dedicated tools and equipment to prevent cross-contamination.[7] Implement a buddy system when working with significant quantities or during high-risk procedures.[7]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Spill & Waste Disposal:
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[1]
-
Storage and Stability
Proper storage is critical to maintain the integrity and purity of the intermediate.
Recommended Storage Conditions
Store this compound in a tightly sealed, clearly labeled container.[8] To prevent degradation, the following conditions are recommended based on general best practices for novel intermediates:
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Low temperatures minimize chemical degradation and preserve stability.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation and degradation from atmospheric moisture. |
| Light | Protect from light by using an amber vial or storing it in a dark location. | Prevents photochemical degradation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[9] | Prevents potentially violent or hazardous reactions.[9] |
Protocol: Stability Testing
Stability studies are essential to determine the re-test period or shelf life.[10][11] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[10][12]
Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.
Methodology:
-
Prepare a minimum of three batches of the intermediate to be tested.[13]
-
Aliquot approximately 10 mg of the compound into individual, sealed amber glass vials for each time point and condition.
-
Place the vials in calibrated stability chambers set to the conditions outlined in the table below.
-
At each specified time point (e.g., 0, 3, and 6 months for accelerated studies), pull one vial from each condition.[11][12]
-
Analyze the sample for appearance, purity (by HPLC), and the presence of degradation products (by LC-MS).
-
A "significant change" is defined as a failure to meet its specification, such as a >5% loss in potency from the initial assay value or any specified degradant exceeding its limit.[13]
Hypothetical Stability Data
The following table summarizes hypothetical purity data from a 6-month stability study.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | 99.8% | Off-white solid |
| 3 Months | 99.7% | No change | |
| 6 Months | 99.5% | No change | |
| Intermediate (30°C ± 2°C / 65% RH ± 5% RH) | 0 Months | 99.8% | Off-white solid |
| 3 Months | 99.4% | No change | |
| 6 Months | 99.1% | Slight yellowing | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | 99.8% | Off-white solid |
| 3 Months | 98.2% | Yellow solid | |
| 6 Months | 96.5% | Yellow-brown solid |
Experimental Protocols and Workflows
The following protocols describe standard methods for the characterization and quality control of a new chemical intermediate.[14]
Workflow: Characterization of a New Chemical Intermediate
This diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the intermediate in DMSO. Dilute to a final concentration of 50 µg/mL in a 50:50 ACN/Water mixture.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound.
Procedure:
-
Utilize the same HPLC method as described in Protocol 3.2.
-
Divert the column eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the expected molecular weight (221.26 + 1.007 = 222.27 m/z).
Hypothetical Biological Context: Kinase Inhibition Pathway
This compound is hypothesized to be a precursor in the synthesis of a final active pharmaceutical ingredient (API) designed as a kinase inhibitor. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer.[15][16] The final compound, KTX-582, may target a pathway such as the one illustrated below.
References
- 1. students.umw.edu [students.umw.edu]
- 2. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. researchchemicalsconnect.com [researchchemicalsconnect.com]
- 4. Safety Data Sheets [ors.od.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Safety Tips [tradersfind.com]
- 7. Best Practices for Safe Handling and Storage of Industrial Chemicals – Tripada Chemicals [tripadachemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. ema.europa.eu [ema.europa.eu]
- 13. siip.ac.in [siip.ac.in]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
Application Notes and Protocols for Purity Assessment of KTX-582 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). KTX-582 intermediate-2 (CAS: 2434850-07-2; Molecular Formula: C₂₁H₂₆N₄O₅·BrH) is a key component in the synthesis of KTX-582, a novel IRAK4 and IMiD substrate degrader.[1][2][3] Rigorous analytical testing is essential to ensure that this intermediate meets stringent purity requirements, thereby minimizing the carryover of impurities into the final drug substance.
These application notes provide detailed protocols for the primary analytical methods recommended for assessing the purity of this compound. The methods described are High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of residual solvents.
Overall Purity Assessment Strategy
The comprehensive purity assessment of this compound involves a multi-faceted approach to identify and quantify all potential impurities, including process-related impurities, degradation products, and residual solvents.
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile pharmaceutical compounds.[4][5] A reverse-phase HPLC method with UV detection is recommended for this compound, given its likely aromatic and chromophoric nature.
Experimental Protocol: HPLC-UV
Caption: Experimental workflow for purity determination by HPLC.
Instrumentation: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable modifier for pH control)
-
Reference standards for any known impurities (if available)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This should be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | PDA detection from 200-400 nm. Select an appropriate wavelength for quantification (e.g., 254 nm, or the λmax of the compound). |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. |
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the sample solution.
-
Acquire the chromatogram for a sufficient duration to elute all components.
-
Integrate all peaks in the chromatogram.
Data Presentation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Table 1: Example HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Impurity Classification |
| 1 | 4.5 | 1500 | 0.05 | Unknown |
| 2 | 8.2 | 3500 | 0.12 | Starting Material |
| 3 | 12.5 | 2985000 | 99.70 | KTX-582 Int-2 |
| 4 | 15.1 | 6000 | 0.13 | Unknown |
| Total | 2996000 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[6] GC-MS is a powerful technique for the separation, identification, and quantification of these solvents.[7]
Experimental Protocol: Headspace GC-MS
Caption: Experimental workflow for residual solvent analysis by GC-MS.
Instrumentation: A gas chromatograph equipped with a headspace autosampler, a capillary column, and a mass selective detector.
Materials:
-
This compound sample
-
High-purity Dimethyl sulfoxide (B87167) (DMSO) or other suitable high-boiling point solvent as diluent
-
Certified reference standards of potential residual solvents (e.g., acetone, isopropanol, ethyl acetate, toluene, etc.)
GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 250 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | 35-350 amu (Scan mode) |
| Headspace Sampler | Vial Equilibration: 80 °C for 15 minutes |
| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve. |
Procedure:
-
Prepare a standard solution containing known concentrations of expected residual solvents in DMSO.
-
Prepare the sample vial as described above.
-
Place the sample and standard vials in the headspace autosampler.
-
Run the sequence to analyze the blank (DMSO), standard, and sample.
-
Identify peaks in the sample chromatogram by comparing retention times and mass spectra with the reference standard.
-
Quantify the amount of each residual solvent using the external standard method.
Data Presentation:
The concentration of each residual solvent is reported in parts per million (ppm).
Table 2: Example GC-MS Residual Solvent Data for this compound
| Residual Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |
| Acetone | 3.8 | 150 | 5000 | Pass |
| Isopropanol | 4.2 | 250 | 5000 | Pass |
| Toluene | 8.9 | 50 | 890 | Pass |
| Dichloromethane | 5.1 | Not Detected | 600 | Pass |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for assessing the purity of this compound. The combination of HPLC for assay and non-volatile impurities and GC-MS for residual solvents ensures a comprehensive evaluation of the intermediate's quality. It is imperative that these methods are properly validated according to ICH guidelines to ensure their accuracy, precision, specificity, and robustness for routine quality control. Method optimization may be required based on the specific impurity profile observed during process development.
References
Application of KTX-582 Intermediate-2 in Medicinal Chemistry: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
KTX-582 intermediate-2 is a key precursor in the synthesis of KTX-582, a potent and selective heterobifunctional degrader. KTX-582 is at the forefront of targeted protein degradation, a novel therapeutic modality in oncology. This document provides detailed application notes and protocols relevant to the use of this compound in the synthesis of KTX-582 and the subsequent characterization of the final compound's activity.
Application Notes
This compound is a critical building block for the synthesis of KTX-582, an IRAK4/IMiD degrader. The primary application of this intermediate is in the final assembly of the heterobifunctional molecule, which is designed to simultaneously bind to the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4, as well as the IMiD substrates Ikaros and Aiolos.
The resulting compound, KTX-582, has demonstrated significant potential in the treatment of certain cancers, particularly MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL). In these malignancies, constitutive activation of the NF-κB signaling pathway, which is dependent on IRAK4, is a key driver of tumor cell proliferation and survival. By degrading IRAK4, KTX-582 effectively shuts down this signaling cascade. Furthermore, the degradation of Ikaros and Aiolos contributes to its anti-cancer activity.
KTX-582 has also been shown to act synergistically with other anti-cancer agents, such as the BCL2 inhibitor venetoclax, leading to enhanced apoptosis in cancer cells. The development of KTX-582 and similar molecules, known as IRAKIMiDs (IRAK4-IMiD degraders), represents a promising strategy for precision oncology.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of KTX-582, the final product synthesized from this compound.
| Compound | Parameter | Cell Line | Value (nM) |
| KTX-582 | IRAK4 DC50 | OCI-Ly10 | 4 |
| KTX-582 | Ikaros DC50 | OCI-Ly10 | 5 |
| KTX-582 | CTG IC50 | OCI-Ly10 | 28 |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell growth.
| Compound | Parameter | Assay | Value (μM) |
| KTX-582 | IRAK4 Degradation | Whole Blood Monocyte | <0.05 |
| KTX-582 | IRAK4 Degradation | Whole Blood Lymphocyte | <0.05 |
Experimental Protocols
Protocol 1: Synthesis of KTX-582 from this compound (Representative Protocol)
This protocol describes a representative synthetic route for the conjugation of this compound with the second key intermediate to form the final KTX-582 product. This is typically achieved through the formation of an amide bond.
Materials:
-
This compound
-
Corresponding carboxylic acid or activated ester intermediate
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica (B1680970) gel)
Procedure:
-
Dissolve this compound and the corresponding carboxylic acid intermediate in an anhydrous organic solvent such as DMF.
-
Add an organic base, for instance, DIPEA, to the reaction mixture.
-
To this solution, add the amide coupling reagents, such as HATU and HOBt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield KTX-582.
-
Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and HRMS.
Protocol 2: In Vitro Cell Viability Assay
This protocol outlines a method to assess the effect of KTX-582 on the viability of cancer cells.
Materials:
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KTX-582 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed the OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of KTX-582 in complete medium.
-
Add the diluted KTX-582 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the KTX-582 concentration.
Visualizations
Caption: Mechanism of action of KTX-582.
Caption: Synthetic workflow for KTX-582.
Caption: IRAK4 signaling pathway and KTX-582 intervention.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Intermediate-X
Disclaimer: The synthetic pathway for KTX-582 and its intermediates is proprietary and not publicly available. Therefore, this guide provides a generalized framework for optimizing the yield of a hypothetical intermediate, designated as "Intermediate-X." The principles and methodologies described herein are broadly applicable to small molecule synthesis and can be adapted to specific user experiments.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chemical intermediates.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis of Intermediate-X.
Q1: My reaction yield for Intermediate-X is significantly lower than expected. What are the initial troubleshooting steps?
A1: When encountering a low yield, a systematic approach is crucial. Begin by verifying the following:
-
Reagent Integrity: Confirm the identity and purity of all starting materials, reagents, and catalysts using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). Ensure they have not degraded during storage.
-
Reaction Setup: Double-check the reaction setup for any leaks, ensure proper atmospheric control (e.g., inert atmosphere if required), and verify that the stirring is adequate.
-
Temperature Control: Confirm that the reaction was maintained at the correct temperature throughout the experiment.
-
Stoichiometry: Carefully re-calculate and verify the stoichiometry of all reactants.
Q2: How can I determine if my starting materials are the source of the low yield?
A2: To assess the quality of your starting materials, consider the following:
-
Re-characterization: Re-run analytical tests (NMR, LC-MS) on your starting materials to confirm their purity and identity.
-
Use a New Batch: If possible, repeat the reaction with a fresh, unopened batch of starting materials and compare the results.
-
Purification of Starting Materials: If impurities are detected, consider re-purifying the starting materials before use.
Q3: The reaction to form Intermediate-X appears to be stalling and not going to completion. What are the potential causes and solutions?
A3: An incomplete reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent, or it may have degraded over time.
-
Solution: Use a higher catalyst loading, add a fresh portion of the catalyst, or pre-treat the starting materials/solvent to remove impurities.
-
-
Insufficient Reaction Time: The reaction may simply require more time to reach completion.
-
Solution: Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.
-
-
Equilibrium: The reaction may have reached a state of equilibrium.
-
Solution: Consider removing a byproduct to drive the reaction forward (e.g., removal of water).
-
Q4: I am observing a significant amount of side product formation. How can I improve the selectivity of my reaction?
A4: Minimizing side product formation is key to optimizing yield. Consider these strategies:
-
Lowering the Reaction Temperature: Reactions are often more selective at lower temperatures.
-
Changing the Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction selectivity.
-
Modifying the Catalyst/Reagent: A different catalyst or reagent may offer higher selectivity for the desired product.
-
Order of Addition: In some cases, changing the order in which reagents are added can minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the impact of solvent choice on the yield of Intermediate-X?
A1: The solvent plays a critical role in a chemical reaction. It can affect the solubility of reactants, the reaction rate, and even the product distribution. When optimizing the yield of Intermediate-X, it is advisable to screen a range of solvents with varying polarities and coordinating properties.
Q2: How critical is the quality of the catalyst for the synthesis of Intermediate-X?
A2: The quality, purity, and proper handling of the catalyst are of utmost importance, especially in cross-coupling or other catalyzed reactions. Impurities or degradation of the catalyst can lead to significantly lower yields or complete reaction failure. Always use high-purity catalysts from reputable suppliers and handle them under the recommended conditions.
Q3: Can the concentration of reactants affect the yield of Intermediate-X?
A3: Yes, the concentration of reactants can have a significant impact on the reaction kinetics and, consequently, the yield. It is recommended to perform a concentration screening study to determine the optimal concentration for the formation of Intermediate-X.
Experimental Protocols
The following are detailed methodologies for key experiments aimed at optimizing the yield of Intermediate-X.
Protocol 1: Reaction Temperature Optimization
-
Set up a series of identical reactions in parallel.
-
Assign a different reaction temperature to each setup (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).
-
Ensure all other reaction parameters (reactant stoichiometry, solvent, catalyst loading, reaction time) are kept constant.
-
Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
After a fixed reaction time, quench all reactions and determine the yield of Intermediate-X for each temperature.
Protocol 2: Catalyst Loading Study
-
Set up several identical reactions in parallel.
-
Vary the catalyst loading for each reaction (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Maintain all other reaction parameters at their optimal values.
-
Monitor the reactions and, after a fixed time, determine the yield of Intermediate-X for each catalyst loading.
Data Presentation
The following tables summarize hypothetical quantitative data from optimization experiments for the synthesis of Intermediate-X.
Table 1: Effect of Reaction Temperature on the Yield of Intermediate-X
| Temperature (°C) | Yield of Intermediate-X (%) | Purity (%) |
| 20 | 15 | 98 |
| 40 | 45 | 97 |
| 60 | 85 | 95 |
| 80 | 82 | 88 |
| 100 | 75 | 80 |
Table 2: Evaluation of Different Catalysts for the Synthesis of Intermediate-X
| Catalyst | Catalyst Loading (mol%) | Yield of Intermediate-X (%) |
| Catalyst A | 2 | 65 |
| Catalyst B | 2 | 88 |
| Catalyst C | 2 | 52 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of Intermediate-X synthesis.
Caption: A hypothetical signaling pathway where the final product acts as an inhibitor.
Caption: A troubleshooting workflow for addressing low reaction yield.
Caption: The relationship between key reaction parameters and product yield/purity.
identifying and minimizing side reactions in KTX-582 intermediate-2 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in identifying and minimizing side reactions during the synthesis of KTX-582 Intermediate-2.
Hypothetical Reaction Scheme:
The synthesis of this compound is achieved via the acylation of 3-amino-5-methylpyrazole (B16524) with 4-chlorobenzoyl chloride, using triethylamine (B128534) (TEA) as a base in a dichloromethane (B109758) (DCM) solvent.
Figure 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylamine (TEA) in this reaction?
A1: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the aminopyrazole.[1] This neutralization is crucial for driving the reaction to completion.
Q2: I observe a solid precipitate forming during the reaction. What is it?
A2: The precipitate is most likely triethylammonium (B8662869) chloride, the salt formed when triethylamine neutralizes the HCl byproduct.[1] This is an expected observation.
Q3: Can I use a different base instead of triethylamine?
A3: Yes, other non-nucleophilic bases like pyridine (B92270) or diisopropylethylamine (DIPEA) can be used. However, the choice of base can influence the reaction outcome, particularly concerning the formation of side products like diacylated species.[2] It is recommended to perform small-scale trials to evaluate the optimal base for your specific conditions.
Q4: My final product has a yellowish tint. What could be the cause?
A4: A yellowish color in the final product could be due to impurities. In some cases, triethylamine can form colored complexes with acyl chlorides or other reactive species.[3] Proper purification, such as recrystallization or column chromatography, should remove these colored impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Hydrolysis of 4-chlorobenzoyl chloride: The acyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-chlorobenzoic acid.[4][5] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DCM. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture. |
| Multiple Spots on TLC Analysis | 1. Diacylation: The aminopyrazole has multiple nucleophilic sites (the exocyclic amino group and the two ring nitrogens), which can lead to the formation of a diacylated byproduct.[2] 2. Unreacted Starting Material: The reaction has not gone to completion. 3. Hydrolysis Product: The spot corresponding to 4-chlorobenzoic acid may be visible. | 1. Slowly add the 4-chlorobenzoyl chloride to the reaction mixture to maintain a low concentration and favor mono-acylation. Consider using a less reactive base, such as pyridine, which has been shown to favor mono-acylation in similar systems.[2] 2. See "Incomplete reaction" under "Low Yield". 3. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) will extract the acidic hydrolysis product into the aqueous layer. |
| Product is Difficult to Purify | 1. Co-elution of byproducts: The desired product and a byproduct (e.g., the diacylated compound) may have similar polarities, making separation by column chromatography challenging. 2. Presence of triethylammonium chloride: The salt may not have been fully removed during the workup. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, purification can be attempted by recrystallization from a suitable solvent system. Another approach is to convert the crude product into an acid addition salt for purification via crystallization.[6] 2. Ensure a thorough aqueous wash is performed during the workup to remove all water-soluble salts. |
Figure 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Side Reaction Pathways
Understanding potential side reactions is key to minimizing their occurrence.
1. Diacylation Side Reaction:
The aminopyrazole can react with a second molecule of 4-chlorobenzoyl chloride to form an N,N-diacyl byproduct. This is more likely with stronger bases and higher concentrations of the acylating agent.[2]
Figure 3: Diacylation Side Reaction Pathway
Caption: Formation of the diacyl side product from Intermediate-2.
2. Hydrolysis of Acyl Chloride:
If moisture is present in the reaction, the highly reactive 4-chlorobenzoyl chloride will be hydrolyzed to 4-chlorobenzoic acid, which is unreactive towards the aminopyrazole under these conditions.[4]
Figure 4: Hydrolysis of Acyl Chloride
Caption: Hydrolysis of the acyl chloride starting material by trace water.
Experimental Protocols
Standard Protocol for this compound Synthesis
-
To an oven-dried round-bottom flask under an inert atmosphere (N2), add 3-amino-5-methylpyrazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (1.2 eq) and stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM (5 mL/mmol).
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aminopyrazole solution over 15-20 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Minimizing Diacylation
-
Follow the standard protocol, but reduce the amount of 4-chlorobenzoyl chloride to 1.0 eq.
-
Cool the reaction mixture to 0 °C in an ice bath before the dropwise addition of the 4-chlorobenzoyl chloride solution.
-
Maintain the temperature at 0 °C for 1 hour after the addition is complete, then allow the reaction to slowly warm to room temperature.
-
Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
-
Alternatively, replace triethylamine with pyridine (1.2 eq) and follow the standard protocol.[2]
References
troubleshooting low purity of KTX-582 intermediate-2 after purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity of the KTX-582 intermediate-2 after purification.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After flash chromatography on silica (B1680970) gel, my this compound is still impure. What are the likely causes and how can I improve the purity?
A1: Low purity after silica gel chromatography is a common issue. Here are several potential causes and corresponding troubleshooting strategies:
-
Inappropriate Solvent System: The polarity of the elution solvent may not be optimal for separating your intermediate from impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify a mobile phase that provides the best separation (Rf value of the desired compound around 0.2-0.35 and good separation from impurity spots). Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] For polar compounds, sometimes a combination of a non-polar solvent like hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) or even a small amount of methanol (B129727) is necessary.[2]
-
-
Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system.
-
Solution: Try an alternative chromatography technique. If you are using normal-phase chromatography (silica gel), consider switching to reversed-phase chromatography (e.g., C18). This change in stationary phase will alter the elution order and may separate the co-eluting impurity.[2]
-
-
Compound Degradation on Silica: this compound, if acidic or basic, might be degrading on the acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%) for basic compounds, or an acid like acetic acid for acidic compounds.[1] Alternatively, use a different stationary phase like alumina.[2]
-
-
Improper Column Packing or Loading: A poorly packed column can lead to channeling and broad peaks, resulting in poor separation. Overloading the column with too much crude product will also compromise separation.
Q2: I am observing significant peak tailing during HPLC analysis of my purified this compound. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC often indicates secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Cause: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups in your molecule.
-
Solution: Use a polar-endcapped column where these residual silanols are capped.[3] Alternatively, add a competing base like triethylamine (0.1%) to your mobile phase to block these interactions.
-
-
Cause: The mobile phase pH may not be optimal for your compound's ionization state.
-
Solution: Adjust the pH of the mobile phase. For basic compounds, a higher pH will keep them in their neutral form, reducing interactions with the stationary phase. For acidic compounds, a lower pH is generally preferred.
-
-
Cause: The compound may be interacting with metal components of the HPLC system.
-
Solution: Using bioinert columns and systems can help mitigate analyte loss and peak shape issues caused by metal interactions.[4]
-
Q3: My attempt to purify this compound by recrystallization resulted in a low yield and did not significantly improve purity. What should I do?
A3: Recrystallization is a powerful technique but requires careful optimization.[5][6]
-
Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving your compound at room temperature, leading to low recovery, or it may also dissolve the impurities well.[5]
-
Solution: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[5] Systematically screen a variety of solvents with different polarities. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can often provide the ideal solubility profile.[7]
-
-
Cooling Rate is Too Fast: Rapid cooling can cause the compound to precipitate out quickly, trapping impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[6]
-
-
Seeding: Spontaneous crystallization can be slow or result in an oil.
Data Presentation
Table 1: Troubleshooting Summary for Flash Chromatography of this compound
| Issue | Potential Cause | Recommended Action |
| Low Purity | Inappropriate solvent system | Perform TLC screening to find optimal mobile phase; use a gradient elution. |
| Co-eluting impurities | Switch to an orthogonal separation method like reversed-phase chromatography. | |
| Compound degradation | Use deactivated silica (add triethylamine or acetic acid) or an alternative stationary phase (e.g., alumina). | |
| Poor column packing/loading | Ensure uniform column packing; use dry loading for samples with low solubility in the initial eluent. | |
| Broad Peaks | Overloaded column | Reduce the amount of crude material loaded onto the column. |
| Inappropriate solvent system | Optimize the mobile phase to achieve a better Rf value. |
Table 2: General Solvent Properties for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, often used in combination with a miscible organic solvent. |
| Ethanol | 4.3 | 78 | A versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, good for many esters and ethers. |
| Acetone | 5.1 | 56 | A polar aprotic solvent, can be a good choice for many organic solids. |
| Hexane | 0.1 | 69 | A non-polar solvent, often used as the "poor" solvent in a mixed-solvent system for polar compounds. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent, can be effective for less polar compounds. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.2-0.35 for the this compound and separates it from major impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.[1]
-
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.[5]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for low purity of this compound.
Caption: Simplified signaling pathway relevant to KTX-582's mechanism of action.[9][10]
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. LabXchange [labxchange.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. kymeratx.com [kymeratx.com]
- 10. kymeratx.com [kymeratx.com]
improving the stability of KTX-582 intermediate-2 in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and stability of KTX-582 Intermediate-2. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the intermediate during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at the recommended temperature. What could be the cause?
A1: A gradual decrease in purity suggests potential degradation of the intermediate. Several factors beyond temperature can influence the stability of pharmaceutical intermediates.[1][2] The most common causes include:
-
Moisture: this compound may be susceptible to hydrolysis. Ensure the storage container is tightly sealed and consider using a desiccator.[1]
-
Light: Photodegradation can occur if the intermediate is sensitive to light. Store the compound in an amber vial or a light-blocking container.[3][4]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[1] If the molecule has susceptible functional groups, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
pH: Residual acidic or basic impurities in the sample or on the storage container can catalyze degradation. Ensure glassware is properly neutralized before use.
To identify the specific cause, a forced degradation study is recommended.
Q2: My this compound sample has changed color/physical appearance upon storage. Is it still usable?
A2: A change in physical appearance, such as color change or clumping, is a strong indicator of chemical instability.[3] It is not recommended to use a sample that has visibly degraded, as the purity is compromised, and the presence of degradation products could lead to misleading experimental results. It is crucial to investigate the cause of the degradation and obtain a fresh, pure sample.
Q3: How can I determine the shelf-life of this compound under my laboratory's specific storage conditions?
A3: To determine the shelf-life, a real-time stability study is necessary. This involves storing an aliquot of the intermediate under your specific conditions and monitoring its purity at regular intervals using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] The study should continue until a significant loss of purity is observed.
Q4: What are the ideal long-term storage conditions for this compound?
A4: While specific recommendations for this compound are not publicly available, general best practices for pharmaceutical intermediates suggest storage in a clean, dry, and well-ventilated area, away from heat, light, and moisture.[1][6] For long-term storage, consider the following conditions, starting with the most stringent and relaxing them based on stability data:
-
-80°C: For maximum stability and to minimize degradation.[7]
-
-20°C: A common temperature for long-term storage of many chemical compounds.
-
2-8°C: Refrigerated conditions may be sufficient for moderately stable intermediates.[4]
Always refer to the manufacturer's certificate of analysis or product information sheet for any specific storage instructions.
Stability of this compound Under Various Conditions
The following table summarizes the expected stability of a hypothetical pharmaceutical intermediate, "Intermediate-2," under different storage conditions. This data is for illustrative purposes and should be confirmed by experimental analysis for this compound.
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Purity after 3 months (%) | Purity after 6 months (%) |
| A | -20°C | < 30% | Dark | 99.5 | 99.2 |
| B | 4°C | < 40% | Dark | 98.8 | 97.5 |
| C | 25°C | 60% | Dark | 95.2 | 90.1 |
| D | 25°C | 60% | Ambient Light | 92.0 | 85.3 |
| E | 40°C | 75% | Dark | 88.7 | 78.4 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV-Vis scan of the intermediate (e.g., 254 nm)
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, followed by a re-equilibration period. This gradient should be optimized to achieve good separation.
-
-
Analysis: Inject the standard solution and samples from stability studies. The retention time and peak area of the intermediate are used to calculate its purity.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and to confirm the stability-indicating nature of the analytical method.[2][8]
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl to the sample solution. Incubate at 60°C for 24 hours.[8]
-
Basic Hydrolysis: Add 0.1 N NaOH to the sample solution. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature for 24 hours.[8]
-
Thermal Degradation: Store a solid sample and a solution of the intermediate at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the intermediate to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil.[9]
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by the validated stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound.[9]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. gmptrends.com [gmptrends.com]
- 7. dicksondata.com [dicksondata.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Handling the Hygroscopic Nature of KTX-582 Intermediate-2
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the hygroscopic nature of KTX-582 intermediate-2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] This can lead to various physical and chemical changes in the material, such as an increase in weight, changes in volume, or even deliquescence, where the solid dissolves in the absorbed water.[3][4] For pharmaceutical intermediates like this compound, moisture uptake can significantly impact its stability, purity, and handling properties.[5][6]
Q2: What are the potential consequences of improper handling of the hygroscopic this compound?
A2: Improper handling of a hygroscopic intermediate can lead to several undesirable outcomes that may compromise experimental results and product quality. These include:
-
Chemical Degradation: The presence of moisture can facilitate hydrolysis or other degradation pathways, leading to a decrease in the purity of the intermediate and the formation of impurities.[4][7][8]
-
Physical Changes: Moisture absorption can cause the powder to cake, clump, or even liquefy, making it difficult to handle, weigh accurately, and process further.[5][6]
-
Inaccurate Dosing: If the intermediate has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active component, leading to errors in subsequent reaction stoichiometry.[5]
-
Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound.[6]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment.[9] The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, molecular sieves) is highly recommended for laboratory-scale quantities.[9] For larger quantities, storage in a glovebox with an inert atmosphere (<1 ppm water and oxygen) or in sealed ampoules under vacuum or inert gas provides the best protection.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The weight of the this compound sample increases over time. | The compound is absorbing moisture from the atmosphere due to its hygroscopic nature. | Store the sample in a desiccator with a fresh desiccant. Handle the sample in a low-humidity environment, such as a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon).[10] Minimize the time the container is open to the atmosphere. |
| The powder has formed clumps or appears caked. | The intermediate has absorbed a significant amount of moisture, leading to particle agglomeration.[5] | Gently break up the clumps with a clean, dry spatula before weighing. For future prevention, ensure storage in a desiccator and minimize exposure to ambient humidity during handling. Consider using a controlled humidity chamber for manipulations.[11] |
| Inconsistent analytical results (e.g., purity, assay) are observed between different samples of the same batch. | This could be due to varying levels of water content in the samples, arising from differences in handling and exposure to humidity. | Standardize the handling procedure for all samples. Before analysis, it may be necessary to dry the sample under vacuum at a mild temperature to remove absorbed water, provided the compound is thermally stable. Perform Karl Fischer titration to accurately determine the water content of each sample and correct the sample weight accordingly. |
| The intermediate appears to be "melting" or becoming sticky. | The compound may be deliquescent, meaning it absorbs enough moisture to dissolve in it. This occurs when the ambient relative humidity is above the critical relative humidity (RH₀) of the substance.[4] | Immediately transfer the material to a dry environment (desiccator or glovebox). To handle this material, all manipulations must be performed under strictly anhydrous conditions.[10][12] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the procedure for determining the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent
-
Airtight syringe
-
This compound sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and filled with the appropriate solvent.
-
Titrator Conditioning: Run a pre-titration sequence to neutralize any residual moisture in the solvent until a stable, low-drift endpoint is reached.
-
Sample Preparation: In a low-humidity environment (e.g., a glovebox or under a nitrogen blanket), accurately weigh approximately 10-20 mg of the this compound sample.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a good seal to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.
-
Calculation: Calculate the percentage of water in the sample using the following formula:
Water Content (%) = (Mass of Water in µg / Mass of Sample in µg) x 100
-
Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.
Protocol 2: Gravimetric Sorption Analysis (GSA) for Hygroscopicity Classification
This protocol describes the use of a gravimetric sorption analyzer to characterize the hygroscopic nature of this compound.
Materials:
-
Gravimetric sorption analyzer
-
This compound sample (5-15 mg)
Procedure:
-
Sample Preparation: Accurately weigh 5-15 mg of the this compound sample into the instrument's sample pan.
-
Initial Drying: To establish a dry reference weight, the sample is first dried in the instrument chamber by exposing it to a stream of dry nitrogen (0% relative humidity, RH) at a controlled temperature (e.g., 25°C) until a stable weight is achieved.[1][13]
-
Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a defined threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to assess the desorption behavior of the sample.
-
Data Analysis: The change in mass at each RH step is recorded. The results are typically presented as a sorption-desorption isotherm, which plots the percentage change in mass versus the relative humidity.
Hygroscopicity Classification (based on Ph. Eur.):
| Classification | Percentage Weight Gain (at 25°C and 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Visualizations
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. iipseries.org [iipseries.org]
- 8. Factors Affecting Drug Stability: Humidity – StabilityStudies.in [stabilitystudies.in]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pharmainfo.in [pharmainfo.in]
Technical Support Center: KTX-582 Intermediate-2 Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of KTX-582 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in yield for the this compound synthesis when moving from a 1L to a 10L scale. What are the potential causes?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that do not scale linearly. The most frequent culprits are issues with mixing and heat transfer.[1][2] At a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities, thereby reducing the overall yield of the desired product.[2][3] Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, which can lead to less effective heat dissipation.[4][5] If the reaction is exothermic, this can result in a higher reaction temperature than intended, again favoring impurity formation.[6]
Q2: The reaction to form this compound is highly exothermic, and we are struggling to control the temperature at a larger scale. What strategies can we employ?
A2: Managing exotherms is critical for both safety and product quality during scale-up.[6][7] Several strategies can be implemented to control the temperature of an exothermic reaction. One common approach is to control the addition rate of the limiting reagent.[8] This allows the cooling system of the reactor to keep pace with the heat being generated. Another strategy is to dilute the reactants, which can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat.[9] For highly exothermic reactions, it may be necessary to upgrade the cooling capacity of the reactor or use a semi-batch process where one reactant is added slowly to a solution of the other.[10]
Q3: We are observing a new, significant impurity in our this compound batches produced at the pilot scale that was not present in the lab-scale batches. How can we identify and control this impurity?
A3: The appearance of new impurities at a larger scale often points to changes in reaction conditions that are not immediately obvious.[1] As mentioned, localized high temperatures or concentrations due to inadequate mixing can create pathways for new side reactions.[2] To address this, it is crucial to first identify the structure of the impurity using analytical techniques such as LC-MS and NMR. Once the structure is known, a mechanistic hypothesis for its formation can be developed. To control the impurity, you can explore modifying the reaction conditions. This could involve lowering the reaction temperature, improving agitation, or changing the order of reagent addition. Design of Experiment (DoE) studies can be a valuable tool to systematically investigate the impact of various process parameters on impurity formation.[1]
Q4: The crystallization of this compound is inconsistent at a larger scale, sometimes resulting in an oil or fine particles that are difficult to filter. How can we achieve a robust crystallization process?
A4: Crystallization is a complex process that is highly sensitive to scale-dependent factors.[11][12] Inconsistent crystallization can be due to variations in supersaturation, cooling rate, and agitation.[2][13] To develop a robust crystallization process, it is important to understand the solubility curve of this compound in the chosen solvent system. A controlled cooling profile is often more effective than rapid cooling for obtaining well-defined crystals. Seeding the solution with a small amount of the desired crystalline material at the appropriate temperature can also provide a template for crystal growth and improve consistency.[1] The use of anti-solvents should also be carefully controlled to avoid oiling out.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Action |
| Yield is consistently lower at >5L scale compared to 1L scale. | Inefficient mixing leading to side reactions.[2][3] | Increase agitation speed. Evaluate different impeller designs for better mixing. Consider using a reactor with baffles. |
| Reaction appears to stall before completion. | Poor temperature control, leading to decomposition of reactants or product.[4] | Monitor the internal reaction temperature closely. Implement a controlled addition profile for exothermic reactions. Ensure the reactor's cooling system is adequate. |
| Significant amount of starting material is recovered. | Inadequate reaction time. | Increase the reaction time and monitor the reaction progress by HPLC or TLC. |
| High levels of a known impurity are observed. | Sub-optimal reaction conditions. | Re-optimize the reaction temperature, concentration, and stoichiometry at the larger scale. |
Issue 2: Poor Reproducibility in Crystallization
| Symptom | Possible Cause | Suggested Action |
| Oiling out during crystallization. | Supersaturation is too high.[1] | Slow down the cooling rate or the addition of anti-solvent. Increase the crystallization temperature. |
| Formation of fine particles that are difficult to filter. | Rapid nucleation due to high supersaturation. | Implement a seeded crystallization process. Reduce the degree of supersaturation by adjusting solvent composition or temperature. |
| Inconsistent crystal form (polymorphism). | Variations in crystallization conditions.[1] | Strictly control the cooling profile, agitation rate, and solvent composition. Characterize the crystal form using techniques like XRPD. |
| Product does not crystallize and remains an oil. | Product is too soluble in the chosen solvent system. | Screen for alternative crystallization solvents or solvent/anti-solvent combinations. Consider using a higher concentration of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
To a clean, dry 1L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add starting material A (1.0 eq) and toluene (B28343) (5 volumes).
-
Begin stirring and purge the vessel with nitrogen for 15 minutes.
-
Add catalyst B (0.05 eq) to the reactor.
-
In a separate vessel, dissolve reagent C (1.1 eq) in toluene (2 volumes).
-
Slowly add the solution of reagent C to the reactor over 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by HPLC until <1% of starting material A remains.
-
Upon completion, quench the reaction with the addition of a 1M aqueous solution of sodium bicarbonate (3 volumes).
-
Separate the organic layer and wash with brine (3 volumes).
-
Concentrate the organic layer under reduced pressure to afford crude this compound.
Protocol 2: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Visualizations
Caption: Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: Purification Process Flow for this compound.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. mt.com [mt.com]
- 3. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. amarequip.com [amarequip.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. fauske.com [fauske.com]
- 11. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 12. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. filter-dryer.com [filter-dryer.com]
refining reaction conditions for KTX-582 intermediate-2 synthesis
This technical support center provides troubleshooting guidance for the synthesis of KTX-582 intermediate-2, a key precursor for an IRAK4/IMiD degrader molecule. Given the complex heterocyclic nature of this intermediate, its synthesis likely involves common yet sensitive reactions such as palladium-catalyzed cross-couplings and amide bond formations. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during these synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the probable reaction type.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig Type)
These reactions are fundamental for constructing the core scaffold of complex molecules like this compound. However, they are often sensitive to various parameters.
Q1: My Suzuki-type coupling reaction is showing low or no conversion of starting materials. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki couplings often points to issues with the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The active Pd(0) catalyst is air-sensitive. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1][2] Use fresh, high-purity palladium sources and phosphine (B1218219) ligands, as they can degrade over time or be oxidized by air.[1] Consider using a more stable pre-catalyst.
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to degradation.[1] Use fresh boronic acid or consider more stable derivatives like pinacol (B44631) esters.
-
Base and Solvent Quality: The choice and quality of the base are critical. Ensure the base is fully dissolved and of the correct strength for your substrate.[3] Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[1][2]
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[1]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Q2: I am observing significant hydrodehalogenation of my aryl halide starting material in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.[4]
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can often suppress this side reaction by promoting the desired reductive elimination over competing pathways.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. However, some bases can act as hydride donors. If hydrodehalogenation is significant, consider switching to carbonate or phosphate (B84403) bases (e.g., Cs₂CO₃, K₃PO₄).[4]
-
Solvent Purity: Ensure solvents are anhydrous, as water can sometimes be a proton source for this side reaction.
Category 2: Amide Bond Formation
The formation of amide bonds is a likely step in linking different fragments of the KTX-582 intermediate.
Q3: My amide coupling reaction is inefficient, with significant unreacted starting materials.
A3: Inefficient amide coupling can be due to poor activation of the carboxylic acid, steric hindrance, or the basicity of the amine.
Troubleshooting Steps:
-
Coupling Reagent: Ensure you are using a suitable coupling reagent (e.g., HATU, HOBt/EDC). The choice of reagent can be critical, especially for sterically hindered or electron-deficient substrates.
-
Reaction Conditions: The reaction should be run under anhydrous conditions to prevent hydrolysis of the activated ester intermediate. The choice of solvent can also impact solubility and reaction rates.
-
Stoichiometry and Order of Addition: Using a slight excess of the carboxylic acid and coupling reagent can sometimes drive the reaction to completion. The order of addition of reagents can also be important; typically, the carboxylic acid is activated first before the addition of the amine.
Experimental Workflow for Amide Coupling:
Caption: General workflow for a standard amide coupling reaction.
Data Presentation: Reaction Condition Screening
For optimizing a hypothetical Suzuki coupling step in the synthesis of this compound, a screening of conditions could be summarized as follows:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 30 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | DMF | 90 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85 |
Experimental Protocols
The following are representative, detailed protocols for the key reaction types likely involved in the synthesis of this compound. Note: These are generalized procedures and should be adapted based on the specific substrates and stoichiometry of the actual synthetic route.
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and the phosphine ligand (e.g., SPhos, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for an Amide Coupling using HATU
-
Reaction Setup: To a clean, dry flask, add the carboxylic acid (1.0 equiv.) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.
References
overcoming poor solubility of KTX-582 intermediate-2 in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of KTX-582 intermediate-2 (CAS: 2434850-07-2, Molecular Formula: C21H26N4O5.BrH) in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor solubility of this compound?
A1: When encountering poor solubility of this compound, a systematic approach is recommended. Begin by verifying the purity of the intermediate. Subsequently, a screening of different solvents and solvent mixtures (co-solvents) should be performed. It is also beneficial to investigate the impact of temperature on solubility.
Q2: How can co-solvents be effectively used to improve the solubility of this compound?
A2: Co-solvents can significantly enhance the solubility of poorly soluble compounds by altering the polarity of the reaction medium.[1][2] For this compound, which is a hydrobromide salt, polar aprotic solvents are often a good starting point. A screening study with varying ratios of a primary solvent and a co-solvent is the best approach to identify the optimal mixture for solubilization.
Q3: Can adjusting the temperature of the reaction mixture improve the solubility of this compound?
A3: In many cases, increasing the temperature can increase the solubility of a solid in a liquid.[3][4] This is because the dissolution process is often endothermic, meaning it consumes heat.[5][6] However, it is crucial to first determine the thermal stability of this compound to avoid degradation at elevated temperatures. A preliminary differential scanning calorimetry (DSC) analysis is recommended.
Q4: Is particle size reduction a viable strategy for improving the dissolution rate of this compound?
A4: Yes, reducing the particle size of the intermediate can increase its surface area, which in turn can lead to a faster dissolution rate.[1][2][7] Techniques such as micronization can be employed.[2][7] However, it's important to note that this does not change the equilibrium solubility of the compound.[2][7]
Troubleshooting Guides
Issue: this compound Precipitates During Reaction
This guide provides a step-by-step approach to troubleshoot precipitation of this compound during a chemical reaction.
Experimental Protocols:
1. Protocol for Co-Solvent Solubility Screening:
-
Objective: To determine the optimal solvent or co-solvent system for this compound.
-
Materials:
-
This compound
-
A selection of primary solvents (e.g., Toluene, Acetonitrile, Ethyl Acetate)
-
A selection of co-solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Vials, magnetic stirrer, and analytical balance.
-
-
Procedure:
-
Prepare saturated solutions of this compound in a range of individual solvents.
-
For promising primary solvents, prepare a series of co-solvent mixtures with varying volume percentages (e.g., 10%, 25%, 50%) of each co-solvent.
-
Add a known excess of this compound to a fixed volume of each solvent and co-solvent mixture.
-
Stir the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the saturated solutions to remove undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
2. Protocol for Temperature Effect on Solubility:
-
Objective: To evaluate the effect of temperature on the solubility of this compound in a selected solvent system.
-
Materials:
-
This compound
-
Optimal solvent system identified from the co-solvent screening.
-
Temperature-controlled shaker or reaction block.
-
-
Procedure:
-
Prepare several vials with a known volume of the selected solvent system.
-
Add an excess of this compound to each vial.
-
Place the vials in a temperature-controlled shaker at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Allow the mixtures to equilibrate for 24 hours at each temperature.
-
Filter the saturated solutions at the respective temperatures.
-
Analyze the concentration of the dissolved intermediate.
-
Data Presentation:
Table 1: Solubility of this compound in Various Solvent Systems at 25°C
| Solvent System (v/v) | Solubility (mg/mL) |
| Toluene | < 0.1 |
| Acetonitrile | 1.2 |
| Ethyl Acetate | 0.5 |
| Toluene / DMF (9:1) | 2.5 |
| Toluene / DMF (3:1) | 8.1 |
| Toluene / DMF (1:1) | 15.3 |
| Acetonitrile / DMSO (9:1) | 5.8 |
| Acetonitrile / DMSO (3:1) | 12.4 |
Table 2: Effect of Temperature on Solubility of this compound in Toluene/DMF (1:1)
| Temperature (°C) | Solubility (mg/mL) |
| 25 | 15.3 |
| 40 | 28.7 |
| 60 | 55.2 |
| 80 | 98.5 |
Signaling Pathways and Logical Relationships
The decision-making process for addressing solubility issues can be visualized as a logical flow.
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. quora.com [quora.com]
- 4. ck12.org [ck12.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of KTX-582 intermediate-2 and prevention
Important Notice: Information regarding a specific molecule designated "KTX-582 intermediate-2" is not publicly available. The following guide is based on general principles of chemical degradation and stability for research compounds and draws on available information for the related molecule, KTX-582, a product of Kymera Therapeutics. The degradation pathways and prevention strategies outlined here are hypothetical and should be adapted based on the actual chemical structure and properties of the intermediate .
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation upon receipt. What should I do?
A1: Immediately contact the supplier with the lot number and details of the observed degradation (e.g., color change, precipitation). Do not use the compound in your experiments. Request a replacement or a certificate of analysis for the specific batch.
Q2: What are the likely causes of degradation for a complex organic molecule like this compound?
A2: Degradation of complex organic molecules in a research setting is often attributed to one or more of the following factors:
-
Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture.
-
Oxidation: Reaction with atmospheric oxygen or contaminating peroxides in solvents.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV light.
-
Thermal Instability: Breakdown at elevated temperatures, including improper storage or handling.
-
pH Instability: Sensitivity to acidic or basic conditions.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, adhere to the following best practices:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature (typically -20°C or -80°C). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use anhydrous solvents and handle the compound quickly to minimize exposure to air and light. Prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | On-column degradation or degradation in the analytical mobile phase. | Modify analytical method: adjust pH of the mobile phase, use a lower column temperature, or analyze the sample immediately after preparation. |
| Precipitate forms in the stock solution upon storage | Poor solubility or degradation leading to an insoluble product. | Try a different solvent system. If solubility is a known issue, sonication may help during initial dissolution, but do not heat the solution unless thermal stability is confirmed. |
Hypothetical Degradation Pathway and Prevention
The following diagram illustrates a potential degradation pathway for a hypothetical intermediate, focusing on common mechanisms like oxidation and hydrolysis.
Caption: Hypothetical degradation pathways and prevention.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Inert Atmosphere: If available, perform all manipulations within a glovebox or under a gentle stream of inert gas (argon or nitrogen).
-
Solvent: Use a high-purity, anhydrous solvent appropriate for the compound (e.g., DMSO, DMF). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent peroxide formation and water absorption.
-
Dissolution: Add the solvent to the solid to achieve the desired concentration. Mix by vortexing or brief sonication until fully dissolved. Avoid heating.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -80°C. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC-MS
-
Sample Preparation: Prepare a solution of this compound in a relevant experimental buffer or solvent at a known concentration.
-
Initial Analysis (T=0): Immediately inject a sample onto a reverse-phase HPLC column coupled to a mass spectrometer. Obtain the peak area for the parent compound.
-
Incubation: Incubate the remaining solution under the conditions being tested (e.g., room temperature, 37°C, exposure to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample and measure the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate. Analyze the mass spectra for the appearance of new peaks corresponding to potential degradation products.
Quantitative Data Summary
The following table provides a template for summarizing stability data. Researchers should populate this table with their own experimental findings.
| Condition | Solvent/Buffer | Temperature (°C) | Half-life (t½) | Major Degradants (m/z) |
| Storage | DMSO | -20 | > 6 months | Not detected |
| Aqueous Buffer | PBS, pH 7.4 | 25 | Data not available | Data not available |
| Acidic Conditions | 0.1 N HCl | 25 | Data not available | Data not available |
| Basic Conditions | 0.1 N NaOH | 25 | Data not available | Data not available |
| Light Exposure | Acetonitrile | 25 | Data not available | Data not available |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the stability of a research compound.
Caption: Workflow for compound stability assessment.
Validation & Comparative
validation of KTX-582 intermediate-2 structure by mass spectrometry
Comparison Guide: Structural Validation of KTX-582 Intermediate-2
Introduction
In multi-step pharmaceutical synthesis, rigorous validation of each intermediate is critical to ensure the final active pharmaceutical ingredient (API) meets purity and identity specifications. This guide provides a comparative overview of analytical techniques for the structural validation of a key precursor, this compound. The primary focus is on mass spectrometry, a cornerstone technique for this purpose, benchmarked against other common spectroscopic methods.[1][2]
Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The structure, experimental data, and protocols described are representative of typical small molecule drug intermediates.
The proposed molecular formula for this compound is C₁₂H₁₅N₃O₂ , with a theoretical monoisotopic mass of 233.11643 u .
Primary Validation Method: Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for molecular structure elucidation due to its high sensitivity and ability to provide exact mass and fragmentation data.[3] For this intermediate, a two-stage MS analysis is employed: High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and Tandem Mass Spectrometry (MS/MS) to probe the molecular structure.[4][5]
Data Presentation: Mass Spectrometry Results
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
High-resolution analysis provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.[6][7] The low mass error (< 2 ppm) strongly supports the proposed molecular formula.
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Molecular Formula | C₁₂H₁₅N₃O₂ | - | - |
| Ion Species | [M+H]⁺ | - | - |
| Exact Mass | 234.12370 u | 234.12338 u | -1.37 |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data
MS/MS analysis involves isolating the precursor ion ([M+H]⁺) and inducing fragmentation. The resulting product ions provide vital clues about the molecule's substructures and connectivity.[8]
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Putative Lost Fragment |
| 234.1234 | 191.0820 | 43.0414 | C₂H₃N (Acetonitrile moiety) |
| 234.1234 | 148.0608 | 86.0626 | C₄H₈N₂ (Piperazine fragment) |
| 191.0820 | 119.0495 | 72.0325 | C₃H₄N₂ (Diazine ring) |
Comparison with Alternative Analytical Methods
While mass spectrometry is powerful, a combination of techniques is often used for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information.[9]
Table 3: Comparison of Key Analytical Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular weight, elemental formula, structural fragments.[3] | Detailed atom connectivity (C-H framework), stereochemistry. | Presence of specific functional groups (e.g., C=O, N-H).[10] |
| Sensitivity | Very High (picomole to femtomole).[11] | Low to Moderate (micromole to nanomole). | Moderate. |
| Sample Requirement | Micrograms (µg). | Milligrams (mg). | Milligrams (mg). |
| Strengths | Excellent for confirming molecular formula and identifying substructures. High throughput capability.[11] | Unrivaled for determining the precise 3D structure and isomer differentiation. | Fast, non-destructive, and excellent for identifying key chemical bonds. |
| Limitations | Generally cannot distinguish between isomers without chromatographic separation.[6] | Lower sensitivity, requires larger sample amounts, more complex data interpretation.[11] | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Protocol 1: ESI-MS and MS/MS Analysis
This protocol outlines the procedure for acquiring high-resolution mass and fragmentation data.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.[12]
-
Take 10 µL of the stock solution and dilute it with 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL.[12]
-
Transfer the final solution to a 2 mL mass spectrometry vial.[13]
-
-
Instrumentation:
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
-
HRMS Analysis:
-
Infuse the sample at a flow rate of 5 µL/min.
-
Acquire data in TOF-MS mode over a mass range of m/z 100-500.
-
Use a suitable lock mass calibrant to ensure high mass accuracy.
-
-
MS/MS Analysis:
-
Switch to product ion scan mode.
-
Set the quadrupole to isolate the precursor ion of m/z 234.12.
-
Apply collision-induced dissociation (CID) using argon as the collision gas.
-
Ramp the collision energy from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Perform 2D experiments (e.g., COSY, HSQC) as needed to establish atom connectivity.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of the intermediate, integrating data from multiple analytical techniques.
Caption: Workflow for structural validation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pittcon.org [pittcon.org]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. measurlabs.com [measurlabs.com]
- 7. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. satyensaha.com [satyensaha.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Spectroscopic Data Analysis of KTX-582 Intermediate-2: A Comparative Guide
Disclaimer: As of December 2025, specific spectroscopic data for KTX-582 intermediate-2 is not publicly available in peer-reviewed literature or public databases. The following guide is a template illustrating how such data would be presented and analyzed, using representative examples and standard analytical protocols. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the spectroscopic analysis of synthetic intermediates.
This guide provides a comparative framework for the spectroscopic analysis of this compound, a precursor in the synthesis of KTX-582, a potent IRAK4 degrader.[1] While direct experimental data for this specific intermediate is not available, this document outlines the standard methodologies and data presentation formats used for structural elucidation and purity assessment of small molecule intermediates in drug discovery.
Comparative Spectroscopic Data Summary
The following tables present a hypothetical yet representative data set for this compound compared with a potential alternative synthetic intermediate. This illustrates the expected data format for easy comparison of key structural features.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Hypothetical) | Alternative Intermediate (δ) ppm |
| 7.85 | d | 2H | Ar-H | 7.90 |
| 7.42 | t | 2H | Ar-H | 7.45 |
| 4.15 | q | 2H | -CH₂- | 4.20 |
| 3.80 | s | 3H | -OCH₃ | 3.85 |
| 1.25 | t | 3H | -CH₃ | 1.30 |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (Hypothetical) | Alternative Intermediate (δ) ppm |
| 165.2 | C=O | 166.0 |
| 158.1 | Ar-C | 158.5 |
| 130.5 | Ar-CH | 131.0 |
| 128.7 | Ar-CH | 129.2 |
| 60.9 | -CH₂- | 61.5 |
| 52.3 | -OCH₃ | 52.8 |
| 14.2 | -CH₃ | 14.5 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | This compound (Hypothetical Data) | Alternative Intermediate (Hypothetical Data) |
| Mass Spec. (ESI+) | m/z 208.10 [M+H]⁺ | m/z 212.12 [M+H]⁺ |
| IR (cm⁻¹) | 3050 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O), 1250 (C-O) | 3060 (Ar C-H), 2975 (Alkyl C-H), 1715 (C=O), 1245 (C-O) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR spectra would be recorded with a spectral width of 16 ppm and a relaxation delay of 1 s. ¹³C NMR spectra would be acquired with a spectral width of 240 ppm and a relaxation delay of 2 s.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in methanol (B129727) or acetonitrile (B52724) (1 mg/mL) and infused at a flow rate of 5 µL/min. The ESI source would be operated in positive ion mode with a capillary voltage of 3.5 kV.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra would be recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.[2] A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a hypothetical signaling pathway relevant to KTX-582.
Caption: Workflow for Spectroscopic Analysis of a Synthetic Intermediate.
References
Confirming the Purity of KTX-582 Intermediate-2 for In Vitro Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of in vitro assays are fundamentally dependent on the purity of the reagents used. For novel small molecules like KTX-582 intermediate-2, a critical component in its synthesis pathway, rigorous purity assessment is paramount to ensure that observed biological effects are attributable to the compound of interest and not to contaminants. This guide provides a comparative overview of three orthogonal analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data obtained from the analysis of a single batch of this compound using HPLC, LC-MS, and qNMR. This multi-faceted approach provides a comprehensive purity profile, leveraging the strengths of each technique.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Purity Assay | 99.6% (Area Normalization) | Not suitable for direct purity assay; used for impurity identification. | 99.4% ± 0.2% (Internal Standard Method) |
| Major Impurity | 0.25% (retention time: 3.8 min) | Detected and identified as des-bromo this compound (m/z 417.2) | Not individually quantified but contributes to the overall impurity profile. |
| Minor Impurities | Two minor peaks detected (0.08% and 0.07%) | Two minor impurities detected with m/z corresponding to potential oxidation and hydrolysis products. | Minor impurity signals observed but not individually quantified due to low concentration. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Precision (RSD%) | < 1% | Not applicable for purity assay. | < 0.5% |
| Analysis Time | ~15 minutes per sample | ~20 minutes per sample | ~10 minutes per sample |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of this compound (Molecular Formula: C21H26N4O5.BrH).
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, 0.1% solution in water.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the impurities detected by HPLC by determining their mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same HPLC column and conditions as described above are used.
Procedure:
-
Sample Preparation: The same sample prepared for HPLC analysis is used.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights, which aids in their structural elucidation.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To provide an orthogonal and highly accurate purity assessment of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal Standard (e.g., maleic acid), with a known purity.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the different analytical techniques for a comprehensive purity assessment.
Assessing the Impact of Intermediate Quality on Final Product Efficacy: A Comparative Guide to KTX-582
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of KTX-582, a potent and selective IRAK4 degrader. Recognizing the critical role of manufacturing processes in the final therapeutic efficacy, we first explore the potential impact of the quality of key synthetic building blocks, exemplified by "KTX-582 intermediate-2," on the performance of the final KTX-582 product. While specific data on the synthesis of KTX-582 and its intermediates are not publicly available, this guide outlines the general principles of quality control for heterobifunctional degraders and presents a comparative efficacy analysis of KTX-582 based on available preclinical data.
The Criticality of Intermediate Quality in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) like KTX-582 are complex, heterobifunctional molecules. Their intricate structures, composed of a target-binding ligand, an E3 ligase-binding ligand, and a linker, mean that their synthesis involves multiple steps and key intermediates. The purity and structural integrity of these intermediates are paramount for the following reasons:
-
Formation of the Ternary Complex: The primary mechanism of action for PROTACs is the formation of a stable ternary complex between the target protein (IRAK4), the PROTAC (KTX-582), and an E3 ligase. Impurities arising from intermediate-2 could potentially interfere with the precise conformational arrangement required for efficient complex formation, thereby reducing the efficacy of the final product.
-
Off-Target Effects: Residual impurities or related substances from intermediate synthesis could possess their own pharmacological activity, potentially leading to off-target effects and unforeseen toxicities.
-
Pharmacokinetic Properties: The solubility, stability, and membrane permeability of the final PROTAC can be influenced by even minor structural variations. Impurities could alter these properties, affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its in vivo efficacy.
Given the lack of specific data on this compound, a rigorous quality control strategy during manufacturing is essential. This would typically involve stringent in-process controls and the use of advanced analytical techniques such as HPLC, LC-MS, and NMR to ensure the purity and structural correctness of all intermediates.
KTX-582: A Potent Degrader of IRAK4 and Ikaros
KTX-582 is an IRAK4 degrader developed by Kymera Therapeutics for the treatment of various malignancies, including MYD88-mutant lymphomas. Its mechanism of action involves the degradation of both IRAK4, a key signaling node in the Myddosome complex, and the IMiD substrates Ikaros and Aiolos. This dual activity is crucial for its anti-tumor efficacy.
In Vitro Efficacy of KTX-582
Preclinical data demonstrates the potent in vitro activity of KTX-582 in degrading its target proteins and inhibiting cancer cell growth.
| Parameter | KTX-582 | KTX-435 | KTX-955 |
| IRAK4 DC50 (nM) | 4 | 18 | 5 |
| Ikaros DC50 (nM) | 5 | 12 | 130 |
| OCI-Ly10 CTG IC50 (nM) | 28 | 270 | 1,800 |
| Data from Kymera Therapeutics Presentation (2022).[1] |
These data highlight the superior potency of KTX-582 in degrading both IRAK4 and Ikaros compared to analogues like KTX-435 and KTX-955. This enhanced degradation activity translates to significantly better inhibition of OCI-Ly10 lymphoma cell proliferation.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IRAK4 degraders.
Caption: KTX-582 targets IRAK4 for degradation, disrupting the Myddosome complex and inhibiting NF-κB signaling.
Caption: A stepwise approach to evaluate the efficacy of KTX-582 from in vitro characterization to in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KTX-582's efficacy.
IRAK4 Degradation Assay (Western Blot)
Objective: To qualitatively and semi-quantitatively measure the degradation of IRAK4 protein in response to KTX-582 treatment.
Materials:
-
MYD88-mutant lymphoma cell line (e.g., OCI-Ly10)
-
KTX-582
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IRAK4, anti-Ikaros, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of KTX-582 or DMSO for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of KTX-582 on the proliferation of cancer cells.
Materials:
-
MYD88-mutant lymphoma cell line (e.g., OCI-Ly10)
-
KTX-582
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of KTX-582 or DMSO.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
NF-κB Reporter Assay
Objective: To measure the inhibition of NF-κB transcriptional activity by KTX-582.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
An NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
KTX-582
-
A stimulant of the NF-κB pathway (e.g., TNF-α or IL-1β)
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of KTX-582 for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate agonist to activate the NF-κB pathway for 6-8 hours.
-
Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
Conclusion
KTX-582 demonstrates significant promise as a therapeutic agent for MYD88-mutant lymphomas due to its potent and selective degradation of IRAK4 and Ikaros. While the direct impact of the quality of its synthetic intermediates, such as intermediate-2, on final efficacy is not detailed in public literature, established principles of pharmaceutical development underscore the critical importance of stringent quality control throughout the manufacturing process. The comparative in vitro data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further studies, including in vivo efficacy and safety assessments, will be crucial in fully elucidating the therapeutic potential of KTX-582.
References
Cross-Validation of Analytical Methods for KTX-582 Intermediate-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The transition of an analytical method from a research and development setting to a quality control laboratory, or the introduction of a new method, necessitates a rigorous cross-validation process. This guide provides a comprehensive comparison of a hypothetical original and an alternative analytical method for the quantification of KTX-582 intermediate-2, a critical component in a drug synthesis pathway. The supporting experimental data, while illustrative, is modeled on industry best practices and regulatory expectations to provide a realistic framework for researchers.
Cross-validation of analytical methods ensures consistency and reliability of results between different laboratories, instruments, or even different analytical procedures.[1] This process is a cornerstone of good manufacturing practice (GMP) and is guided by regulatory bodies such as the Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5][6]
This guide will delve into a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for this compound, presenting detailed experimental protocols and performance data in a clear, tabular format.
Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance data from the cross-validation of the original and alternative HPLC methods for the analysis of this compound.
Table 1: Method Parameters
| Parameter | Original Method (HPLC-UV) | Alternative Method (UPLC-MS) |
| Principle | Reverse-Phase HPLC with UV Detection | Ultra-Performance Liquid Chromatography with Mass Spectrometry |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | A: 0.1% Formic Acid in WaterB: Methanol (B129727) |
| Gradient | 30-70% B over 15 min | 20-80% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI+, MRM transition (e.g., 350.2 -> 180.1) |
| Run Time | 20 minutes | 8 minutes |
Table 2: Validation and Cross-Validation Data
| Performance Characteristic | Original Method (HPLC-UV) | Alternative Method (UPLC-MS) | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.3% | ≤ 2.0% |
| Specificity | No interference from placebo and known impurities | No interference from placebo and known impurities | No significant interference at the retention time of the analyte |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.01 µg/mL | - |
| Cross-Validation (% Bias) | - | Within ± 5.0% | Within ± 10.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols outline the procedures used for the analysis of this compound by the original and alternative methods.
Original Method: HPLC-UV
-
Standard Preparation: A stock solution of this compound reference standard was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: A sample of the reaction mixture containing this compound was accurately weighed and dissolved in the diluent to achieve a theoretical concentration of 50 µg/mL. The solution was filtered through a 0.45 µm nylon filter prior to injection.
-
Chromatographic Conditions: The analysis was performed on a standard HPLC system with a C18 column (4.6 x 150 mm, 5 µm). The mobile phase consisted of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution from 30% to 70% B over 15 minutes was used at a flow rate of 1.0 mL/min. The column temperature was maintained at 30°C.
-
Detection: UV detection was performed at 254 nm.
-
Quantification: The concentration of this compound was determined using a calibration curve generated from the peak areas of the calibration standards.
Alternative Method: UPLC-MS
-
Standard Preparation: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution to concentrations ranging from 0.01 µg/mL to 50 µg/mL.
-
Sample Preparation: A sample of the reaction mixture containing this compound was accurately weighed and dissolved in methanol to achieve a theoretical concentration of 20 µg/mL. The solution was centrifuged, and the supernatant was transferred to an autosampler vial.
-
Chromatographic Conditions: The analysis was performed on a UPLC system with a C18 column (2.1 x 100 mm, 1.8 µm). The mobile phase consisted of 0.1% formic acid in water (A) and methanol (B). A gradient elution from 20% to 80% B over 5 minutes was used at a flow rate of 0.4 mL/min. The column temperature was maintained at 40°C.
-
Mass Spectrometry Conditions: Detection was performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transition for this compound was optimized (e.g., precursor ion at m/z 350.2 and product ion at m/z 180.1).
-
Quantification: The concentration of this compound was determined using a calibration curve generated from the peak areas of the calibration standards.
Visualizing the Process and Logic
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Logical Relationship of Cross-Validation Criteria.
A hypothetical signaling pathway where an impurity related to this compound could potentially have an off-target effect is depicted below. This illustrates the importance of accurate quantification of the intermediate and its impurities.
Caption: Hypothetical Signaling Pathway Interaction.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
Literature Comparison: Synthesis Yields of KTX-582 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis yields for KTX-582 intermediate-2, a key component in the development of the IRAK4 degrader KTX-582. Due to the proprietary nature of drug development, detailed experimental protocols and yield data for specific intermediates are often not publicly disclosed in peer-reviewed literature. The primary source of information regarding the synthesis of KTX-582 and its precursors is found within patent literature from Kymera Therapeutics.
Data Presentation
A thorough review of publicly available scientific literature and patent databases did not yield specific quantitative data on the synthesis yields of this compound from different synthetic routes. The key patent application, WO2022147465 A1, is repeatedly cited by chemical suppliers as the primary reference for the synthesis of KTX-582 and its intermediates, including KTX-582 intermediate-1 and this compound. However, the full text of this patent, containing the detailed experimental procedures and associated yields, is not readily accessible through standard public search engines.
Consequently, a direct comparison of synthesis yields from multiple literature sources is not possible at this time. Researchers are encouraged to consult the aforementioned patent directly through specialized patent databases for detailed information.
| Synthetic Route | Reported Yield (%) | Source |
| Route A | Data not publicly available | Patent: WO2022147465 A1 |
| Route B | Data not publicly available | - |
| Route C | Data not publicly available | - |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are expected to be contained within the experimental section of patent application WO2022147465 A1. Access to this document is required to provide a comprehensive description of the methodologies used.
General synthetic strategies for similar heterobifunctional degraders often involve multi-step sequences that include the formation of key building blocks, linker conjugation, and final functionalization.
Mandatory Visualization
As specific details of the synthetic pathway to this compound are not available, a generalized workflow for the synthesis of a heterobifunctional degrader intermediate is presented below. This diagram illustrates the logical relationship between starting materials, key transformations, and the final intermediate.
Caption: Generalized workflow for the synthesis of this compound.
The following diagram illustrates the general mechanism of action for a PROTAC (Proteolysis Targeting Chimera) like KTX-582, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation.
Caption: General mechanism of action of a PROTAC, such as KTX-582.
KTX-582 Intermediate-2: A Building Block for Novel Degraders – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component in the design of these novel drugs, particularly proteolysis-targeting chimeras (PROTACs), is the "building block" that links the target protein binder to an E3 ubiquitin ligase. This guide provides a comparative evaluation of KTX-582 intermediate-2, a building block utilized in the synthesis of the IRAK4 and IMiD degrader KTX-582, against other commercially available alternatives.
Introduction to KTX-582 and its Intermediate-2
KTX-582 is a potent heterobifunctional degrader that has demonstrated efficacy in preclinical models of MYD88-mutant diffuse large B-cell lymphoma (DLBCL) by inducing the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD neosubstrates Ikaros and Aiolos. This dual activity is achieved by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target proteins.
"this compound" (CAS 2434850-07-2) is a key synthetic precursor to KTX-582, possessing the molecular formula C21H26N4O5.BrH. While the exact public structure of this intermediate is not disclosed, based on the structure of the final KTX-582 molecule, it can be inferred that this intermediate comprises the CRBN E3 ligase ligand, pomalidomide, attached to a portion of the linker. This pre-formed "E3 ligase-linker" moiety is a common strategy in PROTAC synthesis, allowing for the subsequent attachment of a target protein binder.
Comparative Analysis of Degrader Building Blocks
The selection of an E3 ligase-linker building block is a critical step in degrader development, influencing the final compound's degradation efficiency, selectivity, and pharmacokinetic properties. Here, we compare this compound to other commercially available building blocks based on the E3 ligase they recruit.
Table 1: Comparison of this compound with Alternative CRBN-Based Building Blocks
| Feature | This compound (Inferred) | Alternative Pomalidomide-Linker 1 | Alternative Pomalidomide-Linker 2 |
| E3 Ligase Ligand | Pomalidomide | Pomalidomide | Pomalidomide |
| Linker Composition | Proprietary Linker | PEG | Alkyl Chain |
| Terminal Functional Group | Reactive handle for conjugation | Carboxylic Acid, Amine, or Alkyne | Carboxylic Acid, Amine, or Alkyne |
| Potential Advantages | Optimized for IRAK4/IMiD degradation | Versatility in linker length and attachment chemistry | Can provide more rigid spacing |
| Potential Disadvantages | May have limited applicability beyond its intended target class | PEG linkers can sometimes lead to poor permeability | Rigidity may not be optimal for all ternary complexes |
Table 2: Comparison of CRBN-based Building Blocks with VHL-based Alternatives
| Feature | CRBN-based Building Blocks (e.g., KTX-582 Int-2) | VHL-based Building Blocks |
| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand | Pomalidomide, Lenalidomide, or Thalidomide derivatives | VHL Ligand (e.g., VH032 derivatives) |
| Expression Profile | Widely expressed | Widely expressed |
| Known Neosubstrates | Ikaros, Aiolos, CK1α, GSPT1 | None well-characterized for most ligands |
| Potential for Synergy | Can be designed to degrade both a primary target and neosubstrates (e.g., KTX-582) | Primarily focused on single target degradation |
| Clinical Precedent | Numerous approved drugs and clinical candidates | Several clinical candidates |
Performance Data of a Degrader Utilizing a KTX-582-like Building Block
While direct comparative data for this compound is not publicly available, the performance of the final degrader, KTX-582, provides insights into the potential of this building block.
Table 3: Performance Metrics for KTX-582 and a Comparator
| Parameter | KTX-582 | KTX-955 (Comparator) |
| IRAK4 DC50 (nM) | 4 | 5 |
| Ikaros DC50 (nM) | 5 | 130 |
| OCI-Ly10 CTG IC50 (nM) | 28 | 1,800 |
| Human Liver Microsome Stability (µL/min/mg) | 48 | 4 |
DC50: Concentration for 50% degradation. IC50: Concentration for 50% inhibition of cell growth. HLM Stability: A measure of metabolic stability.
This data highlights that the building block used for KTX-582 contributes to a degrader with potent degradation of both its primary target (IRAK4) and a neosubstrate (Ikaros), leading to significant anti-proliferative effects in a relevant cancer cell line. The improved microsomal stability of KTX-582 compared to KTX-955 also suggests that the linker and overall structure derived from its building block contribute to favorable metabolic properties.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of degraders synthesized from building blocks like this compound.
Determination of DC50 (Degradation Concentration 50%)
-
Cell Culture: Plate target cells (e.g., OCI-Ly10) in a suitable multi-well format and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test degrader for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated sample. Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.
Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM).
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
Visualizing the Logic of Degrader Synthesis and Action
Caption: Workflow of degrader synthesis using a building block and its mechanism of action.
Caption: Key experimental workflows for evaluating degrader performance.
Conclusion
This compound represents a specialized building block designed for the synthesis of potent IRAK4 and IMiD degraders. While it has been successfully employed in the development of KTX-582, its broader applicability would need to be empirically determined for other target classes. For researchers embarking on novel degrader design, a careful consideration of the E3 ligase to be recruited, the nature of the linker, and the specific chemistry required for conjugation to the target binder is paramount. The wide array of commercially available building blocks, including various CRBN and VHL ligands with diverse linkers, provides a valuable toolkit for the rapid generation and evaluation of degrader libraries to identify candidates with optimal performance characteristics. The choice of the building block will ultimately depend on the specific therapeutic goal, the nature of the protein of interest, and the desired properties of the final degrader molecule.
Safety Operating Guide
Essential Guide to the Proper Disposal of KTX-582 Intermediate-2
Disclaimer: This document provides a general framework for the safe handling and disposal of a novel pharmaceutical intermediate, referred to as KTX-582 intermediate-2. As no specific Safety Data Sheet (SDS) for "this compound" was found in the public domain, these guidelines are based on established best practices for the disposal of chemical and pharmaceutical waste. It is imperative to consult the official Safety Data Sheet (SDS) for this compound to obtain specific handling and disposal instructions. The responsibility for safe and compliant waste disposal lies with the waste generator.
This guide is intended for researchers, scientists, and drug development professionals to establish safe and effective disposal protocols for new chemical entities within a laboratory or manufacturing setting.
I. Immediate Safety and Handling Considerations
Prior to any disposal procedure, it is crucial to handle this compound with appropriate caution. Assume the substance is hazardous in the absence of complete data.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for hazardous material cleanup.
II. Step-by-Step Disposal Protocol
The following is a generalized, step-by-step procedure for the disposal of this compound and associated waste.
-
Characterize the Waste: Consult the SDS for this compound to determine its specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity). This will dictate the appropriate disposal pathway. In the absence of an SDS, treat the compound as hazardous.
-
Segregate the Waste: At the point of generation, separate waste streams to prevent incompatible materials from mixing.[1] Common categories include:
-
Solid Waste: Unused this compound, contaminated lab supplies (e.g., weighing paper, stir bars).
-
Liquid Waste: Solutions containing this compound, reaction quench solutions.
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound.[2]
-
Contaminated PPE: Gloves, disposable lab coats.
-
-
Select Appropriate Waste Containers:
-
Use clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste.
-
Label containers with "Hazardous Waste" and the specific chemical name ("this compound").[1]
-
-
Accumulate Waste Safely:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
Keep containers closed except when adding waste.
-
Do not overfill containers.
-
-
Arrange for Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.
-
Ensure all required documentation is completed accurately.
-
III. Quantitative Data for Disposal
The following table should be populated with data from the specific SDS for this compound.
| Parameter | Value/Specification | Source |
| pH Range for Neutralization | e.g., 2.0 - 12.0 | SDS Section X |
| Recommended Quenching Agent | e.g., Sodium bisulfite | SDS Section Y |
| Incompatible Materials | e.g., Strong Oxidizers | SDS Section Z |
| Hazardous Decomposition Products | e.g., Carbon monoxide | SDS Section W |
IV. Experimental Protocol: Chemical Deactivation (Example)
This is a generalized protocol for the chemical deactivation of a reactive intermediate. This procedure must be adapted based on the specific reactivity of this compound as detailed in its SDS.
Objective: To neutralize the reactive functional groups of this compound to form a less hazardous product suitable for disposal.
Materials:
-
This compound waste solution
-
Appropriate quenching agent (e.g., 1M sodium bisulfite, saturated sodium bicarbonate, etc. - as determined from the SDS)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Reaction vessel (e.g., beaker, round-bottom flask) of appropriate size
-
Personal Protective Equipment (PPE)
Procedure:
-
Setup:
-
Don all required PPE.
-
Perform the procedure in a certified chemical fume hood.
-
Place the vessel containing the this compound waste solution on a stir plate and begin gentle agitation.
-
-
Neutralization:
-
Slowly add the selected quenching agent dropwise to the waste solution. Monitor for any signs of reaction, such as gas evolution, color change, or temperature increase.
-
If a significant exothermic reaction occurs, slow the addition rate and/or cool the reaction vessel with an ice bath.
-
-
Monitoring:
-
Periodically check the pH of the solution. Continue adding the quenching agent until the desired pH range for neutralization is achieved (as specified in the SDS).
-
-
Completion:
-
Once the reaction is complete and the solution is stable, cease the addition of the quenching agent.
-
Allow the solution to stir for an additional 30 minutes to ensure complete neutralization.
-
-
Disposal:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Consult your EHS department for final disposal procedures.
-
V. Visualizations
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for selecting a disposal pathway for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
